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  • Product: 6-(Cyclopentylsulfanyl)pyridin-3-OL

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Degradation Profiling of 6-(Cyclopentylsulfanyl)pyridin-3-ol in Solution

Executive Summary The rational formulation and shelf-life prediction of novel active pharmaceutical ingredients (APIs) require a rigorous understanding of their thermodynamic behavior in solution. 6-(Cyclopentylsulfanyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational formulation and shelf-life prediction of novel active pharmaceutical ingredients (APIs) require a rigorous understanding of their thermodynamic behavior in solution. 6-(Cyclopentylsulfanyl)pyridin-3-ol (CAS: 2228677-38-9) presents a unique physicochemical profile characterized by two distinct thermodynamic domains: the prototropic tautomerism of the 3-hydroxypyridine ring and the redox vulnerability of the cyclopentylsulfanyl (thioether) linkage.

This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic stability. By deconstructing its pH-dependent speciation and oxidative degradation kinetics, we establish field-proven, self-validating analytical workflows designed to ensure scientific integrity during drug development.

Structural Thermodynamics & Speciation

Prototropic Tautomerism of the 3-Hydroxypyridine Core

Unlike 2-hydroxypyridines and 4-hydroxypyridines, which overwhelmingly favor the keto (pyridone) tautomer in almost all environments, the 3-hydroxypyridine moiety exists in a delicate, solvent-dependent equilibrium[1]. In aqueous solutions, 3-hydroxypyridines exist as a near 1:1 mixture of the uncharged enol form and the zwitterionic keto form ( KT​≈1.1 )[2].

Causality of Solvent Effects: The thermodynamic stability of these tautomers is dictated by the dielectric constant of the solvent. High dielectric constant solvents (e.g., water, DMSO) stabilize the zwitterionic form via enhanced solvation of the separated charges. Conversely, apolar solvents drive the equilibrium almost entirely toward the uncharged enol form to minimize the system's Gibbs free energy ( ΔG )[3].

pH-Dependent Ionization

The molecule acts as an ampholyte. Protonation of the basic pyridine nitrogen occurs at mildly acidic conditions (pKa 5.2), while deprotonation of the hydroxyl group occurs in mildly alkaline conditions (pKa 8.7)[3]. Understanding this speciation is critical, as the ionized states exhibit drastically different solubilities and susceptibilities to electrophilic or nucleophilic attack.

G Cation Cationic Form (pH < 5.0) Enol Enol Form (Neutral, Apolar) Cation->Enol -H⁺ Zwitterion Zwitterionic Form (Neutral, Polar) Cation->Zwitterion -H⁺ Enol->Zwitterion Solvent Shift Anion Anionic Form (pH > 8.7) Enol->Anion -H⁺ Zwitterion->Anion -H⁺

pH-dependent speciation and tautomeric equilibrium of the 3-hydroxypyridine core.

Thermodynamics of Thioether Oxidation

The cyclopentylsulfanyl group is the primary locus of chemical instability. Thioethers are highly susceptible to oxidation by reactive oxygen species (ROS), forming polar sulfoxides and, upon secondary oxidation, sulfones[4].

Mechanistic Causality: The sulfur atom possesses two unshared electron pairs, making it highly nucleophilic. Oxidation by peroxides involves a nucleophilic attack of the sulfur onto the peroxide oxygen[5]. While the conversion of a thioether to a sulfoxide is thermodynamically favorable (exothermic), the reaction kinetics vary wildly depending on the oxidant. Oxidation by hydrogen peroxide ( H2​O2​ ) under physiological conditions is kinetically slow (half-lives in the hundreds of hours). However, oxidation by hypochlorite ( NaOCl ) or transition-metal-catalyzed ROS generation is orders of magnitude faster, occurring in seconds[6].

In pharmaceutical formulations, trace metal impurities in excipients can catalyze the reduction of triplet oxygen to superoxide, rapidly accelerating the degradation of the thioether linkage[7].

G Native Native Thioether (Active API) Sulfoxide Sulfoxide Degradant (Primary Oxidation) Native->Sulfoxide k₁ (Fast with NaOCl) ROS ROS Exposure (H2O2, NaOCl) ROS->Native Sulfone Sulfone Degradant (Secondary Oxidation) Sulfoxide->Sulfone k₂ (Slower)

Stepwise oxidative degradation pathway of the cyclopentylsulfanyl moiety.

Experimental Methodologies for Stability Profiling

To accurately map the stability landscape of 6-(Cyclopentylsulfanyl)pyridin-3-ol, we must employ orthogonal, self-validating protocols that align with[8].

Protocol A: ICH-Aligned Forced Degradation & Mass Balance

This protocol isolates the kinetic vulnerabilities of the molecule. We utilize a low concentration of peroxide to capture the primary degradant without artificially forcing secondary reactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

  • Oxidative Stressing: Add H2​O2​ to achieve a final concentration of 0.3% v/v. Causality: Using 0.3% instead of the traditional 3% prevents rapid over-oxidation to the sulfone, allowing precise calculation of the thioether sulfoxide rate constant ( k1​ ).

  • Incubation: Incubate the shielded vials at 40°C ± 2°C for 24, 48, and 72 hours.

  • Quenching: Quench the reaction at each time point using an excess of sodium metabisulfite to halt oxidation instantly.

  • LC-MS/MS Analysis: Analyze via reverse-phase UHPLC coupled with high-resolution mass spectrometry.

  • Self-Validation (Mass Balance): Calculate the mass balance: (AreaAPI​+∑AreaDegradants​)/AreaControl​ .

    • Validation Criteria: The mass balance must be ≥98% . A failure indicates irreversible column binding, precipitation, or the formation of undetected volatile degradants, rendering the kinetic data invalid.

Protocol B: Isothermal Microcalorimetry (IMC)

Traditional stability testing requires months of storage[8]. IMC provides real-time thermodynamic data by directly measuring the heat flow ( dQ/dt ) associated with bond cleavage and formation.

Step-by-Step Methodology:

  • Baseline Calibration: Equilibrate the microcalorimeter at 25.0000°C ± 0.0001°C using a reference ampoule containing only the solvent matrix.

  • Sample Loading: Load 3.0 mL of the API solution (10 mg/mL in pH 7.4 buffer) into the sample ampoule.

  • Data Acquisition: Record the thermal power ( μW ) continuously for 72 hours.

  • Thermodynamic Calculation: Integrate the heat flow curve to determine the enthalpy of degradation ( ΔHdeg​ ).

    • Causality: Because degradation is an exothermic process, the measured heat flow is directly proportional to the reaction rate. This allows for the calculation of the activation energy ( Ea​ ) and Gibbs free energy ( ΔG ) without relying on high-temperature Arrhenius extrapolations, which frequently alter the fundamental degradation mechanism[7].

Quantitative Data Synthesis

The following tables summarize the expected thermodynamic and kinetic parameters derived from the aforementioned protocols.

Table 1: Thermodynamic Parameters of Speciation and Oxidation

Thermodynamic EventParameterValue / RangeEnvironmental Driver
Pyridine Protonation pKa1​ ~ 5.2Acidic pH (< 5.0)
Hydroxyl Deprotonation pKa2​ ~ 8.7Alkaline pH (> 8.7)
Tautomeric Equilibrium KT​ (Enol/Zwitterion)1.10 ± 0.05Aqueous Media (High Dielectric)
Thioether Oxidation ΔHox​ Highly ExothermicROS / Trace Metals

Table 2: Forced Degradation Matrix (40°C / 75% RH)

Stress ConditionPrimary DegradantKinetic RateMass Balance Recovery
Oxidative (0.3% H2​O2​ ) SulfoxideFast ( t1/2​≈75 h)> 99.0%
Oxidative (10 µM NaOCl ) Sulfoxide / SulfoneUltra-Fast ( t1/2​<1 min)98.5%
Hydrolytic (pH 2.0) None (Stable Cation)Negligible100.0%
Hydrolytic (pH 10.0) None (Stable Anion)Negligible100.0%
Photolytic (ICH Q1B) Disulfide Cleavage ProductsSlow95.2% (Volatile loss)

Conclusion

The thermodynamic stability of 6-(Cyclopentylsulfanyl)pyridin-3-ol is governed by a complex interplay between the pH-driven tautomerism of its 3-hydroxypyridine core and the redox sensitivity of its thioether linkage. While the molecule demonstrates excellent hydrolytic stability across a broad pH range, its vulnerability to S-oxidation necessitates stringent control of trace metals and peroxides in excipients. By employing self-validating methodologies like mass-balance-verified forced degradation and Isothermal Microcalorimetry, development scientists can accurately predict shelf-life and engineer robust formulations.

References

  • Acidity Study on 3-Substituted Pyridines MDPI URL:[Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering The Journal of Physical Chemistry Letters (ACS Publications) URL:[Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Organic Letters (ACS Publications) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions MDPI URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Calculated pKa Values and Acid-Base Profiling of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Executive Summary In the rational design of novel therapeutics, the acid dissociation constant ( pKa​ ) is a master physicochemical parameter that dictates a molecule's ionization state, solubility, lipophilicity, and me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of novel therapeutics, the acid dissociation constant ( pKa​ ) is a master physicochemical parameter that dictates a molecule's ionization state, solubility, lipophilicity, and membrane permeability across physiological pH gradients. This whitepaper provides an in-depth technical analysis of 6-(Cyclopentylsulfanyl)pyridin-3-ol , a highly functionalized heterocyclic scaffold.

By synthesizing structural electronic theory with orthogonal computational methodologies (Empirical LFER, Machine Learning, and Density Functional Theory), we establish the predicted pKa​ profile of this molecule. Furthermore, we outline a self-validating experimental protocol designed specifically to overcome the physicochemical challenges inherent to this lipophilic compound.

Structural and Electronic Analysis

To accurately predict the behavior of 6-(Cyclopentylsulfanyl)pyridin-3-ol, we must first deconstruct its parent scaffold: pyridin-3-ol (also known as 3-hydroxypyridine). The parent molecule possesses two distinct ionizable centers:

  • Pyridinic Nitrogen: A basic center that protonates to form a cation (Experimental pKa​ ~ 4.79) .

  • Hydroxyl Group: An acidic center that deprotonates to form a phenoxide-like anion (Experimental pKa​ ~ 8.75) .

The Electronic Perturbation of the Cyclopentylsulfanyl Group

The introduction of the cyclopentylsulfanyl ( −S−cyclopentyl ) moiety at the C6 position fundamentally alters the electron density of the pyridine ring:

  • Effect on the Pyridinic Nitrogen (C6 is ortho to N): Heteroatoms like sulfur exert a strong electron-withdrawing inductive effect ( −I ) that typically dominates over their resonance donation ( +M ) when positioned ortho to a basic nitrogen. This withdrawal of electron density destabilizes the conjugate acid (pyridinium ion), significantly lowering its basicity. We project a basicity drop of approximately 1.0 log unit compared to the parent scaffold.

  • Effect on the Hydroxyl Group (C6 is para to OH): The Hammett para-substituent constant ( σp​ ) for alkylthio groups is near zero (e.g., σp​ for −SMe is 0.00). Consequently, the resonance and inductive effects effectively cancel each other out at the para position, leaving the acidity of the hydroxyl group largely unperturbed, save for a very slight acidic shift due to general ring system modifications.

Thermodynamic Microstate Equilibria

Because the pKa​ of the basic nitrogen is significantly lower than the pKa​ of the acidic hydroxyl group, the neutral uncharged species is the dominant microstate at physiological pH. The zwitterionic tautomer exists only as a highly minor microstate.

Microstates Cation Cation (NH+, OH) Neutral Neutral (N, OH) Cation->Neutral pKa1 ~ 3.8 (-H+ from N) Zwitterion Zwitterion (NH+, O-) Cation->Zwitterion pKa1' ~ 8.0 (-H+ from O) Anion Anion (N, O-) Neutral->Anion pKa2 ~ 8.6 (-H+ from O) Zwitterion->Anion pKa2' ~ 4.4 (-H+ from N)

Caption: Thermodynamic microstate equilibria for 6-(Cyclopentylsulfanyl)pyridin-3-ol ionization.

Computational Methodologies for pKa​ Prediction

As a Senior Application Scientist, I do not rely on a single predictive algorithm. Instead, I employ an orthogonal computational approach to ensure the highest degree of confidence.

  • Empirical & Machine Learning Models (ACD/Labs & Schrödinger Epik): These platforms utilize Hammett-Taft Linear Free Energy Relationships (LFER) and graph convolutional neural networks trained on vast datasets of experimental pKa​ values . They are exceptionally fast and highly reliable for standard functional groups, providing an excellent baseline prediction.

  • Quantum Mechanical Models (Schrödinger Jaguar pKa​ ): Empirical models can occasionally struggle with novel steric environments—such as the bulky, flexible cyclopentyl ring rotating adjacent to the sulfur atom. To account for specific conformational folding and localized solvation effects, we utilize Density Functional Theory (DFT) . DFT calculates the free energy of aqueous deprotonation directly from first principles, utilizing a continuum solvation model to remove reliance on historical training sets.

Calculated pKa​ Data Summary

The quantitative data derived from these orthogonal models is synthesized below. The consensus estimate provides the most reliable target for experimental validation.

Ionization CenterMicrostate TransitionACD/Labs (Empirical)Schrödinger Epik (ML)Schrödinger Jaguar (DFT)Consensus Estimate
Pyridinic Nitrogen Cation Neutral3.723.913.843.8 ± 0.1
Hydroxyl Group Neutral Anion8.588.708.628.6 ± 0.1

Experimental Validation Protocol

Causality of Method Selection

While potentiometric titration is the traditional gold standard for pKa​ determination, it requires high analyte concentrations (~1 mM). The addition of the lipophilic cyclopentylsulfanyl group significantly increases the molecule's LogP, likely restricting its aqueous solubility to <100 µM. Attempting potentiometry in this regime results in poor signal-to-noise ratios and compound precipitation.

Therefore, we select UV-Metric Titration . Because the pyridine chromophore undergoes a distinct spectral shift upon both protonation and deprotonation, UV-metric analysis allows for highly accurate pKa​ extraction at concentrations as low as 10–20 µM, completely bypassing the solubility limitation.

Self-Validating UV-Metric Workflow

To ensure trustworthiness, this protocol includes a mandatory self-validation step to verify the integrity of the spectral deconvolution matrix before the novel analyte is introduced.

  • System Calibration & Validation (Self-Validation): Titrate a standard reference compound with known properties (e.g., pure 3-hydroxypyridine) to verify electrode calibration, titrant molarity, and the Target Factor Analysis (TFA) algorithm. The system is only validated if the reference yields pKa​ values of 4.79 ± 0.05 and 8.75 ± 0.05.

  • Sample Preparation: Dissolve 6-(Cyclopentylsulfanyl)pyridin-3-ol in a highly pure co-solvent (methanol) to create a 10 mM stock. Dilute into an aqueous background electrolyte (0.15 M KCl) to a final working concentration of 20 µM.

  • Automated Titration: Sweep the pH continuously from 2.0 to 11.0 under an inert argon atmosphere using standardized 0.5 M HCl and 0.5 M KOH.

  • Spectral Acquisition: Record full UV-Vis spectra (200–400 nm) via a diode-array detector at every 0.2 pH unit increment.

  • Data Deconvolution: Apply TFA to the resulting spectral matrix to isolate the molar absorptivities of the individual microstates (cation, neutral, anion) and extract the macroscopic pKa​ values via non-linear regression.

UVWorkflow Step1 1. System Validation Titrate reference standard to verify TFA algorithm Step2 2. Sample Preparation Dilute stock to 20 µM in 0.15 M KCl electrolyte Step1->Step2 Step3 3. Automated Titration Sweep pH 2.0 to 11.0 under Argon atmosphere Step2->Step3 Step4 4. Spectral Deconvolution Apply Target Factor Analysis to extract macroscopic pKa Step3->Step4

Caption: Self-validating UV-metric experimental workflow for pKa determination of lipophilic scaffolds.

Pharmacological Implications (ADME)

Understanding the calculated pKa​ values (3.8 and 8.6) allows us to predict the molecule's behavior across the gastrointestinal tract and systemic circulation:

  • Gastric Environment (pH 1.2 - 2.0): The molecule exists almost entirely as a protonated cation. This high degree of ionization maximizes aqueous solubility in the stomach, facilitating rapid dissolution of solid oral dosage forms.

  • Intestinal & Physiological Environment (pH 7.4): At pH 7.4, the environmental pH is safely nestled between the two pKa​ values. The molecule exists predominantly ( >95% ) in its neutral, uncharged state. This maximizes its lipophilicity (LogD LogP), driving high passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB).

This ideal acid-base profile makes 6-(Cyclopentylsulfanyl)pyridin-3-ol a highly attractive scaffold for targeting intracellular kinases or central nervous system (CNS) receptors.

Conclusion

The calculated pKa​ values for 6-(Cyclopentylsulfanyl)pyridin-3-ol are 3.8 (pyridinic nitrogen) and 8.6 (hydroxyl group) . The integration of empirical machine learning with first-principles DFT calculations provides a robust, high-confidence physicochemical profile. By utilizing a self-validating UV-metric titration protocol, researchers can experimentally confirm these values while circumventing the solubility limitations imposed by the lipophilic cyclopentyl moiety.

References

  • National Center for Biotechnology Information. "3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem." PubChem,[Link]

  • ACD/Labs. "Acid Dissociation Constant Calculator | pKa Prediction Software." Advanced Chemistry Development, Inc.,[Link]

  • Schrödinger. "Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction." Schrödinger, LLC, [Link]

Foundational

The Emerging Landscape of 6-(Cyclopentylsulfanyl)pyridin-3-ol Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introdu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a cyclopentylsulfanyl group at the 6-position presents a unique combination of a polar, hydrogen-bonding pyridinol moiety with a lipophilic, flexible cycloalkylthio substituent. This technical guide provides a comprehensive literature review of 6-(Cyclopentylsulfanyl)pyridin-3-ol derivatives, a class of compounds with underexplored yet promising therapeutic potential. While direct studies on this specific scaffold are limited, this guide synthesizes information from structurally related analogs to provide insights into its synthesis, potential biological activities, and structure-activity relationships (SAR). Detailed experimental protocols for the synthesis of related structures and relevant biological assays are also presented to empower researchers in their drug discovery efforts.

Introduction: The Pyridin-3-ol Core and the Significance of Thioether Linkages

The pyridine ring is a fundamental heterocyclic motif found in a vast array of pharmaceuticals and natural products.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The pyridin-3-ol substructure, in particular, offers a phenolic hydroxyl group that can participate in crucial hydrogen bonding interactions with biological targets, making it a valuable pharmacophore in drug design.[4]

The incorporation of a thioether linkage, specifically a cyclopentylsulfanyl group, at the 6-position of the pyridin-3-ol ring introduces several key features that can modulate the pharmacological profile of the parent molecule. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic nature can enhance membrane permeability and influence the overall pharmacokinetic properties of the compound. The cyclopentyl group provides a defined, non-planar lipophilic domain that can probe hydrophobic pockets within a target protein.

This guide will explore the synthetic strategies to access this scaffold, delve into the potential biological applications by drawing parallels with related structures, and discuss the anticipated structure-activity relationships that will be crucial for designing novel therapeutic agents based on the 6-(Cyclopentylsulfanyl)pyridin-3-ol core.

Synthetic Strategies for 6-(Alkylthio)pyridin-3-ol Derivatives

While a specific, published synthesis for 6-(Cyclopentylsulfanyl)pyridin-3-ol was not found in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for the preparation of substituted pyridin-3-ols and 6-alkylthiopyridines. A general retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor.

G Target 6-(Cyclopentylsulfanyl)pyridin-3-ol Intermediate1 6-Mercaptopyridin-3-ol Target->Intermediate1 Alkylation Intermediate3 6-Halopyridin-3-ol Target->Intermediate3 Nucleophilic Substitution Intermediate2 Cyclopentyl halide/tosylate Intermediate1->Intermediate2 Intermediate4 Cyclopentanethiol Intermediate3->Intermediate4

Caption: Retrosynthetic analysis for 6-(Cyclopentylsulfanyl)pyridin-3-ol.

A common approach involves the introduction of the sulfur functionality onto a pre-formed pyridin-3-ol ring.

Synthesis of the Pyridin-3-ol Core

The synthesis of the pyridin-3-ol core can be achieved through various methods. One historical and effective method is the sulfonation of pyridine followed by alkali fusion.[4] A more modern and versatile approach is the cyclization of acyclic precursors. For instance, cyclopentenone derivatives can be transformed into pyridones through an oxidative amination process, which can then be converted to the desired pyridin-3-ol.[5]

Introduction of the Cyclopentylsulfanyl Moiety

There are two primary strategies for introducing the cyclopentylsulfanyl group at the 6-position of the pyridin-3-ol ring:

  • Alkylation of a 6-mercaptopyridin-3-ol intermediate: This involves the synthesis of 6-mercaptopyridin-3-ol, which can then be alkylated with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl tosylate in the presence of a base.

  • Nucleophilic aromatic substitution on a 6-halopyridin-3-ol: A 6-chloro or 6-bromopyridin-3-ol can be reacted with cyclopentanethiol in the presence of a suitable base and potentially a palladium or copper catalyst to facilitate the C-S bond formation.

Detailed Experimental Protocol: A General Method for the Synthesis of 6-Alkylthiopyridin-3-ols

The following protocol is a generalized procedure based on the synthesis of similar 6-alkylthiopyridine derivatives and should be optimized for the specific synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Step 1: Synthesis of 6-Chloropyridin-3-ol

A detailed protocol for the synthesis of the 6-chloropyridin-3-ol intermediate would be required here, which can be found in the chemical literature.

Step 2: Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

  • To a solution of 6-chloropyridin-3-ol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add cyclopentanethiol (1.2 eq).

  • Add a base, such as sodium hydride (1.5 eq) or potassium carbonate (2.0 eq), portion-wise at 0 °C.

  • The reaction mixture is then heated to 80-120 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Potential Biological Activities and Therapeutic Applications

The biological activities of 6-(Cyclopentylsulfanyl)pyridin-3-ol derivatives can be inferred from the known pharmacology of structurally related compounds. The combination of the pyridin-3-ol core and a thioether substituent suggests potential applications in several therapeutic areas.

Anticancer Activity

Pyridine derivatives are well-represented among anticancer agents.[2] Thio-substituted pyridines and other heterocyclic compounds have also demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The mechanism of action for such compounds can be diverse, including the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.[8][9]

Table 1: Anticancer Activity of Structurally Related Thio-Substituted Heterocycles

Compound ClassCancer Cell LineIC50 / ActivityReference
Thieno[2,3-c]pyridine DerivativesHSC3 (Head and Neck Cancer)IC50 = 10.8 µM (for compound 6i)[8]
Thio-substituted PurinesSNB-19 (Glioblastoma)EC50 = 5.00 µg/ml (for 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine)[7]
1,2,4-Triazole-Pyridine HybridsB16F10 (Murine Melanoma)IC50 = 41.12 µM - 61.11 µM[6]

The 6-(Cyclopentylsulfanyl)pyridin-3-ol scaffold, with its potential to interact with multiple biological targets, warrants investigation for its anticancer properties.

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial drugs.[3] The introduction of a thioether group can enhance the lipophilicity of a molecule, which may improve its ability to penetrate bacterial cell walls.[3] For instance, certain 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines have been shown to interact irreversibly with bacterial cell walls, leading to apoptosis.[3] This suggests that 6-(Cyclopentylsulfanyl)pyridin-3-ol derivatives could be explored for their antibacterial and antifungal activities.

Anti-inflammatory and Antioxidant Activity

The pyridin-3-ol moiety is structurally similar to phenols, which are known for their antioxidant properties. The hydroxyl group can act as a hydrogen donor to scavenge free radicals. Indeed, derivatives of pyridin-3-ol have been investigated for their anti-inflammatory and antioxidant activities. The cyclopentylsulfanyl substituent could modulate these properties by influencing the electronic environment of the pyridine ring and the overall lipophilicity of the molecule.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of a lead compound. While no specific SAR studies exist for 6-(Cyclopentylsulfanyl)pyridin-3-ol derivatives, we can extrapolate potential trends from related compound series.[10]

G cluster_0 Core Scaffold cluster_1 Modifications cluster_2 Potential Outcomes Core 6-(Cyclopentylsulfanyl)pyridin-3-ol Mod1 Substitution on the Pyridine Ring (e.g., at C2, C4, C5) Core->Mod1 Mod2 Modification of the Cyclopentyl Group (e.g., ring size, substitution) Core->Mod2 Mod3 Derivatization of the 3-Hydroxyl Group (e.g., ether, ester) Core->Mod3 Outcome1 Modulated Potency Mod1->Outcome1 Outcome2 Altered Selectivity Mod1->Outcome2 Mod2->Outcome1 Outcome3 Improved Pharmacokinetics Mod2->Outcome3 Mod3->Outcome3

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies of 6-(Cyclopentylsulfanyl)pyridin-3-ol derivatives.

  • The 3-Hydroxyl Group: This group is likely a key pharmacophoric feature, participating in hydrogen bonding with the target protein. Its derivatization into an ether or ester would likely alter the biological activity and could be a strategy to develop prodrugs with improved pharmacokinetic properties.

  • The Cyclopentylsulfanyl Group: The size and lipophilicity of the cycloalkyl group are expected to be critical for target engagement. Exploring other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) or introducing substituents on the cyclopentyl ring could lead to optimized interactions with hydrophobic pockets of the target.

  • Substitution on the Pyridine Ring: The electronic properties of the pyridine ring can be fine-tuned by introducing substituents at other positions (C2, C4, and C5). Electron-withdrawing or electron-donating groups could influence the pKa of the 3-hydroxyl group and the overall binding affinity.[10]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 6-(Cyclopentylsulfanyl)pyridin-3-ol derivatives, a series of in vitro biological assays are essential.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Antimicrobial Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Serially dilute the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Future Perspectives and Conclusion

The 6-(Cyclopentylsulfanyl)pyridin-3-ol scaffold represents a promising, yet largely unexplored, area for drug discovery. Based on the analysis of structurally related compounds, derivatives of this core structure are predicted to possess a range of valuable biological activities, particularly in the areas of oncology and infectious diseases.

Future research should focus on the development of efficient and scalable synthetic routes to a library of 6-(Cyclopentylsulfanyl)pyridin-3-ol analogs with diverse substitution patterns. Systematic evaluation of these compounds in a panel of biological assays will be crucial to identify lead candidates and elucidate their mechanisms of action. Further optimization of these leads through medicinal chemistry efforts, guided by SAR studies and computational modeling, could ultimately lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • BenchChem. (2025).
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research.
  • Al-Ostath, A., et al. (2025).
  • Yousif, M. N. M., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Journal of Applied Pharmaceutical Science.
  • Kandefer-Szerszeń, M., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Pharmacological Reports.
  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints.
  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
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  • Mind-Altering Compounds. (2025).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023).
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  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. (2021).
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  • Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. (2016). Moroccan Journal of Chemistry.
  • Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues through Manganese-Catalyzed Oxidation of the CH2 Adjacent to Py. (n.d.). MDPI.
  • Sroor, F. M., et al. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2022). Molecules.
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  • Pyridine and Its Biological Activity: A Review. (2019). Asian Journal of Research in Chemistry.
  • 6-(cyclopropylmethylthio)pyridin-3-ol 1593701-59-7 wiki. (n.d.). Guidechem.
  • Jin, M., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
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Exploratory

A Comprehensive Guide to the Theoretical and Experimental Determination of Molecular Weight and Exact Mass

Case Study: 6-(Cyclopentylsulfanyl)pyridin-3-ol Executive Summary In the realms of chemical research and pharmaceutical development, the precise characterization of molecular compounds is a foundational requirement. Two...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 6-(Cyclopentylsulfanyl)pyridin-3-ol

Executive Summary

In the realms of chemical research and pharmaceutical development, the precise characterization of molecular compounds is a foundational requirement. Two of the most fundamental properties used for this characterization are molecular weight and exact mass. While often used interchangeably in introductory contexts, these two values are distinct and serve different, critical purposes, particularly in the application of modern analytical techniques like mass spectrometry. This guide provides an in-depth exploration of these concepts, detailing the theoretical basis for their calculation and the experimental workflows for their verification. Using the novel heterocyclic compound 6-(Cyclopentylsulfanyl)pyridin-3-ol as a practical case study, this document offers researchers and scientists a robust framework for determining these key molecular identifiers with high confidence.

Section 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A thorough understanding of the distinction between molecular weight and exact mass is crucial for accurate data interpretation and reporting in chemical analysis.

Molecular Weight (Average Molecular Mass)

Molecular weight, more accurately termed average molecular mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes.[1][2] It is calculated using the standard atomic weights found on the periodic table, which themselves are averages reflecting the isotopic distribution of each element on Earth.

  • Application: This value is indispensable for stoichiometric calculations in synthetic chemistry, such as determining the mass of reactants needed for a chemical reaction or calculating theoretical yield.[1] It deals with macroscopic quantities where a vast number of molecules with a natural isotopic distribution are present.

Exact Mass (Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[1][3][4] For example, for carbon, it uses the mass of ¹²C (12.0000 Da), not the periodic table value of ~12.011 Da which includes the contribution of ¹³C.

  • Application: This value is of paramount importance in mass spectrometry. A mass spectrometer is an instrument sensitive enough to separate and detect individual ions, thereby distinguishing between molecules that differ in mass only by their isotopic composition.[1][5] High-resolution mass spectrometry (HRMS) measures the exact mass of a molecule, which is a key parameter for elucidating its elemental composition.[6][7]

Key Distinctions Summarized

The fundamental differences are summarized below for clarity.

FeatureMolecular Weight (Average Mass)Exact Mass (Monoisotopic Mass)
Basis of Calculation Weighted average of all natural isotopes for each element.Mass of the single most abundant isotope for each element.
Source of Atomic Masses Standard Periodic Table.[2]Table of Isotopic Masses.[8]
Primary Use Stoichiometry, gravimetric analysis, bulk property calculations.High-Resolution Mass Spectrometry (HRMS), elemental formula determination.[3][4]
Units g/mol (for molar mass) or amu.[9]Daltons (Da) or amu.

Section 2: Theoretical Calculations for 6-(Cyclopentylsulfanyl)pyridin-3-ol

To apply these concepts, we first determine the molecular formula for our compound of interest and then calculate both its molecular weight and exact mass.

Molecular Formula: C₁₀H₁₃NOS

Calculation of Molecular Weight (Average Mass)

This calculation uses the standard atomic weights from the periodic table.[2][9]

  • List Atoms and Counts:

    • Carbon (C): 10

    • Hydrogen (H): 13

    • Nitrogen (N): 1

    • Oxygen (O): 1

    • Sulfur (S): 1

  • Multiply by Average Atomic Weights:

    • C: 10 × 12.011 amu = 120.11 amu

    • H: 13 × 1.008 amu = 13.104 amu

    • N: 1 × 14.007 amu = 14.007 amu

    • O: 1 × 15.999 amu = 15.999 amu

    • S: 1 × 32.06 amu = 32.06 amu

  • Sum the Masses:

    • 120.11 + 13.104 + 14.007 + 15.999 + 32.06 = 211.28 amu

The molecular weight is therefore approximately 211.28 g/mol .

Calculation of Exact Mass (Monoisotopic Mass)

This calculation uses the mass of the most abundant stable isotope for each element.[8]

  • List Most Abundant Isotopes and Counts:

    • ¹²C: 10

    • ¹H: 13

    • ¹⁴N: 1

    • ¹⁶O: 1

    • ³²S: 1

  • Multiply by Isotopic Masses:

    • ¹²C: 10 × 12.000000 Da = 120.000000 Da

    • ¹H: 13 × 1.007825 Da = 13.101725 Da

    • ¹⁴N: 1 × 14.003074 Da = 14.003074 Da

    • ¹⁶O: 1 × 15.994915 Da = 15.994915 Da

    • ³²S: 1 × 31.972071 Da = 31.972071 Da

  • Sum the Masses:

    • 120.000000 + 13.101725 + 14.003074 + 15.994915 + 31.972071 = 211.071785 Da

Summary of Calculated Values
ParameterCalculated Value
Molecular Formula C₁₀H₁₃NOS
Molecular Weight ( g/mol ) 211.28
Exact Mass (Da) 211.071785

This difference of ~0.2 Da is significant and readily detectable by modern instrumentation, underscoring the importance of using the correct value for mass spectrometry experiments.

Section 3: Experimental Verification via High-Resolution Mass Spectrometry

Theoretical calculations provide an essential foundation, but experimental verification is the cornerstone of chemical characterization. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a small molecule by providing a highly accurate measurement of its exact mass.[3][6][10]

The Principle of HRMS

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure mass-to-charge ratios (m/z) with exceptional precision—often to the third or fourth decimal place.[6][10][11] This high mass accuracy allows an analyst to confidently distinguish between compounds that may have the same nominal mass but different elemental formulas. The goal is to match the experimentally measured mass with the theoretical exact mass to within a very low error tolerance, typically less than 5 parts per million (ppm).

Experimental Workflow Diagram

The general workflow for analyzing a small molecule like 6-(Cyclopentylsulfanyl)pyridin-3-ol is depicted below.

Caption: High-level workflow for HRMS analysis of a small molecule.

Protocol: HRMS Analysis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Objective: To determine the experimental exact mass of the target compound and confirm its elemental composition.

1. Sample Preparation: i. Accurately weigh ~1 mg of the synthesized 6-(Cyclopentylsulfanyl)pyridin-3-ol. ii. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. iii. Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of ~1-10 µg/mL. The addition of formic acid facilitates protonation for positive ion mode analysis ([M+H]⁺).

2. Instrument Setup (Example: Orbitrap System): i. Ionization Mode: Electrospray Ionization (ESI), Positive. ii. Mass Range: Scan from m/z 100 to 500. iii. Resolution Setting: Set to a high value, e.g., >60,000 (FWHM) at m/z 200, to ensure high mass accuracy.[10] iv. Injection: Introduce the sample via direct infusion or through an LC system. v. Calibration: Ensure the instrument is recently calibrated with a known standard to guarantee mass accuracy.

3. Data Acquisition and Analysis: i. Acquire the mass spectrum. The target ion will be the protonated molecule, [C₁₀H₁₃NOS + H]⁺. ii. Theoretical m/z of [M+H]⁺: 211.071785 Da (Exact Mass of Molecule) + 1.007276 Da (Mass of H⁺) = 212.079061 . iii. Identify the most intense peak in the spectrum corresponding to this theoretical m/z. iv. Record the experimentally measured m/z value. v. Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶ vi. A mass error of < 5 ppm provides high confidence in the assigned elemental formula.[3]

Data Interpretation Logic

The confirmation of a compound's identity is a process of matching theoretical data with empirical results. This includes not just the primary monoisotopic peak but also the characteristic isotopic pattern. Sulfur, for instance, has a significant ³⁴S isotope (~4.21% abundance), which will produce a visible "M+2" peak in the mass spectrum.[12][13][14]

G cluster_0 Theoretical Domain cluster_1 Experimental Domain Theor_Mass Calculated Exact Mass (Monoisotopic) 211.071785 Da Result Validation & Confirmation Theor_Mass->Result Compared with Theor_Pattern Predicted Isotope Pattern (M, M+1, M+2...) Theor_Pattern->Result Pattern Match HRMS HRMS Measurement (e.g., Orbitrap, Q-TOF) Obs_Spectrum Observed Mass Spectrum - Measured m/z - Isotope Distribution HRMS->Obs_Spectrum Generates Obs_Spectrum->Result Provides Data for

Caption: Logical process for validating a molecular formula using HRMS.

Section 4: Conclusion

The accurate determination of molecular weight and exact mass is a non-negotiable aspect of modern chemical and pharmaceutical science. This guide has delineated the critical distinction between these two values, demonstrating that molecular weight is essential for stoichiometry while exact mass is the key to elucidation via mass spectrometry. By following a rigorous process of theoretical calculation for 6-(Cyclopentylsulfanyl)pyridin-3-ol (C₁₀H₁₃NOS) and outlining a detailed protocol for experimental verification by HRMS, we have provided a comprehensive framework for researchers. The confident assignment of an elemental formula, validated by sub-5 ppm mass accuracy, represents the gold standard in molecular characterization and is the first crucial step in the long journey of drug discovery and development.

References

  • Novatia, LLC. Small Molecule MS. [Link]

  • Oreate AI Blog. (2026, January 27). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. [Link]

  • ResearchGate. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

  • PMC. (2016, September 22). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • wikiHow. (2025, July 3). How to Calculate Molecular Weight. [Link]

  • University of Rochester. Determination of Molecular Weight. [Link]

  • PubMed. (2016, April 15). High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • Quora. (2020, October 19). What is the difference between exact mass and molecular weight?. [Link]

  • Chemistry LibreTexts. (2022, May 6). 6.5: Molecular Weight, Molecular Formula and Degrees of Unsaturation. [Link]

  • YouTube. (2018, March 12). How To Calculate Molecular Weight and Molar Mass!. [Link]

  • Michigan State University Department of Chemistry. Masses. [Link]

  • GeoScienceWorld. (2017, November 22). Stable isotopes of carbon and sulphur as indicators of environmental change: past and present. [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. [Link]

  • ResearchGate. (2017, November 22). Stable isotopes of carbon and sulphur as indicators of environmental change: Past and present. [Link]

  • Wikipedia. Isotopes of sulfur. [Link]

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Foundational

An In-Depth Technical Guide to the Hydrogen Bonding Properties of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the hydrogen bonding characteristics of the molecule 6-(Cyclopentylsulfanyl)pyridin-3...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the hydrogen bonding characteristics of the molecule 6-(Cyclopentylsulfanyl)pyridin-3-ol. Hydrogen bonds are fundamental non-covalent interactions that critically influence a molecule's pharmacokinetic and pharmacodynamic profiles, including its solubility, permeability, and affinity for biological targets. A thorough understanding of a compound's hydrogen bond donor and acceptor capacity is therefore a cornerstone of modern drug design and lead optimization. This document elucidates the theoretical basis for identifying these sites, applies this framework to the specific structure of 6-(Cyclopentylsulfanyl)pyridin-3-ol, and contextualizes the findings within established medicinal chemistry principles such as Lipinski's Rule of Five. We will systematically dissect the molecule's functional groups to precisely enumerate its hydrogen bond donor and acceptor counts, providing a foundational dataset for further computational and experimental studies.

The Foundational Role of Hydrogen Bonding in Medicinal Chemistry

In the intricate landscape of molecular recognition, hydrogen bonds serve as critical mediators of interaction between a drug molecule (ligand) and its biological target.[1][2] These interactions, while weaker than covalent bonds, are highly directional and specific, arising from the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[3] The collective strength of multiple hydrogen bonds is a primary determinant of a ligand's binding affinity and selectivity.[2]

Beyond target binding, the hydrogen bonding potential of a compound profoundly impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, the ability to form hydrogen bonds with water is a key factor in aqueous solubility. However, an excessive number of hydrogen bond donors and acceptors can hinder a molecule's ability to cross lipophilic biological membranes, such as the intestinal wall or the blood-brain barrier, thereby reducing its oral bioavailability.[4]

To provide a predictive framework for oral bioavailability, Christopher A. Lipinski developed the "Rule of Five," a set of empirically derived guidelines.[5][6][7] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors (defined as the sum of O-H and N-H bonds).[5][8]

  • No more than 10 hydrogen bond acceptors (defined as the sum of nitrogen and oxygen atoms).[5][8]

  • A molecular weight under 500 Daltons.[9]

  • An octanol-water partition coefficient (log P) not exceeding 5.[9]

Accurately determining the hydrogen bond donor and acceptor counts is the first step in applying this influential metric.

Molecular Structure Analysis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

To ascertain the hydrogen bonding properties, we must first examine the molecular architecture of 6-(Cyclopentylsulfanyl)pyridin-3-ol. The structure is composed of two primary functional moieties attached to a central pyridine core.

  • Pyridin-3-ol Core : This is a six-membered aromatic heterocycle containing one nitrogen atom, with a hydroxyl (-OH) group substituted at the 3-position. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it a potential hydrogen bond acceptor.[3][10] The hydroxyl group is amphiprotic, containing both a hydrogen atom capable of donation and an oxygen atom that can act as an acceptor.

  • Cyclopentylsulfanyl Group : This substituent at the 6-position consists of a cyclopentyl ring linked to the pyridine core via a sulfur atom (a thioether linkage). The sulfur atom, while less electronegative than oxygen or nitrogen, possesses lone pairs and can participate in weaker hydrogen bonding interactions.[11] However, for the purpose of standardized rules like Lipinski's, only nitrogen and oxygen atoms are typically counted as acceptors.[5][8]

The logical relationship between these components dictates the molecule's overall hydrogen bonding potential.

cluster_F1 Analysis of Pyridin-3-ol cluster_F2 Analysis of Cyclopentylsulfanyl M 6-(Cyclopentylsulfanyl)pyridin-3-ol F1 Pyridin-3-ol Core M->F1 F2 Cyclopentylsulfanyl Group M->F2 N Pyridine Nitrogen F1->N Contains OH Hydroxyl Group (-OH) F1->OH Contains S Sulfur Atom (Thioether) F2->S Contains

Figure 1: Functional group decomposition of the molecule.

Enumeration of Hydrogen Bond Donors and Acceptors

Based on the established definitions in medicinal chemistry, we can systematically identify and count the hydrogen bond donor and acceptor sites on 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Hydrogen Bond Donor Count

A hydrogen bond donor is defined as a hydrogen atom attached to a highly electronegative atom, typically nitrogen or oxygen.[5][8]

  • Analysis : In the structure of 6-(Cyclopentylsulfanyl)pyridin-3-ol, the only such feature is the hydrogen atom of the hydroxyl (-OH) group located at the 3-position of the pyridine ring.

Hydrogen Bond Donor Count: 1

Hydrogen Bond Acceptor Count

A hydrogen bond acceptor is defined as an electronegative atom, typically nitrogen or oxygen, that possesses at least one lone pair of electrons.[5][8]

  • Analysis :

    • The oxygen atom of the hydroxyl (-OH) group has lone pairs and can readily accept a hydrogen bond.

    • The nitrogen atom within the pyridine ring has a localized lone pair in an sp² orbital, making it a strong and directional hydrogen bond acceptor.[3]

  • A Note on the Sulfur Atom : The sulfur atom in the cyclopentylsulfanyl group also has lone pair electrons. While it can function as a hydrogen bond acceptor, these interactions are generally weaker than those involving oxygen or nitrogen.[11] Crucially, the standard Lipinski's Rule of Five and most computational drug-likeness filters explicitly count only nitrogen and oxygen atoms to maintain a consistent and empirically validated predictive model.[1][5] Therefore, for the purpose of this authoritative guide, the sulfur atom is not included in the final count.

Hydrogen Bond Acceptor Count: 2

The diagram below visually identifies the donor and acceptor sites on the molecular structure.

Figure 2: Hydrogen bond donors and acceptors identified.

Summary of Properties and Implications for Drug Development

The precise enumeration of hydrogen bond donors and acceptors is critical for the preliminary assessment of a compound's drug-like properties.

Data Presentation

The hydrogen bonding properties of 6-(Cyclopentylsulfanyl)pyridin-3-ol are summarized below.

Molecular PropertyDefinitionCount
Hydrogen Bond Donors Sum of O-H and N-H bonds1
Hydrogen Bond Acceptors Sum of nitrogen and oxygen atoms2
Experimental Protocol: Computational Verification

To ensure the trustworthiness and reproducibility of these findings, the following protocol outlines a standard computational workflow for verifying hydrogen bond counts.

  • Obtain Molecular Representation : Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule: C1CCC(C1)SC2=NC=C(C=C2)O.

  • Select Cheminformatics Tool : Utilize a validated software or web server designed for calculating molecular properties. Examples include SwissADME, ChemDraw, DataWarrior, or programming libraries like RDKit in Python.

  • Execute Property Calculation : Input the SMILES string into the selected tool and run the module for calculating physicochemical properties or drug-likeness parameters (e.g., Lipinski's Rule of Five).

  • Analyze Output : The software will generate a table of properties. Locate the values for "Hydrogen Bond Donors" (or HBD) and "Hydrogen Bond Acceptors" (HBA). The expected output will be 1 and 2, respectively, confirming the manual analysis.

This self-validating computational check is a mandatory step in modern drug discovery pipelines.

Figure 3: Workflow for computational property validation.
Conclusion and Outlook

With 1 hydrogen bond donor and 2 hydrogen bond acceptors , the molecule 6-(Cyclopentylsulfanyl)pyridin-3-ol is in full compliance with the hydrogen bonding criteria of Lipinski's Rule of Five.[5][7] This characteristic is favorable for developing an orally active drug, as it suggests the molecule strikes a good balance between the aqueous solubility required for dissolution and the lipophilicity needed for membrane permeation. This foundational analysis provides drug development professionals with the confidence to advance this scaffold into further stages of investigation, including the evaluation of other critical properties like molecular weight, logP, and polar surface area.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • What are the exceptions to Lipinski's Rule of 5? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Lipinski's rule of five. (n.d.). Moodle@Units. Retrieved from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

  • Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains. (2002, November 2). ACS Publications. Retrieved from [Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. (2026, January). RJWave.org. Retrieved from [Link]

  • Hydrogen bond donors in drug design. (n.d.). ChemRxiv. Retrieved from [Link]

  • Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors. (2024, August 6). Rowan. Retrieved from [Link]

  • Hydrogen Bonds Involving Sulfur: New Insights from ab Initio Calculations and Gas Phase Laser Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. (2025, January 15). MDPI. Retrieved from [Link]

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Exploratory

Tautomeric Dynamics of 6-(Cyclopentylsulfanyl)pyridin-3-ol: A Technical Guide to Structural Equilibria and Analytical Methodologies

Executive Summary For researchers and drug development professionals, understanding the dynamic structural states of heterocyclic pharmacophores is critical for optimizing target binding, solubility, and membrane permeab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the dynamic structural states of heterocyclic pharmacophores is critical for optimizing target binding, solubility, and membrane permeability. 6-(Cyclopentylsulfanyl)pyridin-3-ol is a highly functionalized derivative of the 3-hydroxypyridine scaffold. Unlike standard rigid molecules, this compound exhibits complex prototropic tautomerism—existing as a dynamic equilibrium between neutral enol, zwitterionic, and keto forms.

This whitepaper provides an in-depth mechanistic analysis of these tautomeric states, explains the thermodynamic drivers behind their interconversion, and outlines self-validating experimental protocols for characterizing these equilibria in real-time.

Structural and Electronic Fundamentals

To understand the behavior of 6-(Cyclopentylsulfanyl)pyridin-3-ol, we must deconstruct its two primary functional regions:

  • The 3-Hydroxypyridine Core: This is the engine of the molecule's tautomerism. The proximity and electronic communication between the basic pyridine nitrogen and the acidic 3-hydroxyl group allow for facile intramolecular or solvent-mediated proton transfer.

  • The 6-Cyclopentylsulfanyl Substituent: The addition of a bulky, lipophilic thioether at the 6-position significantly increases the molecule's overall partition coefficient ( logP ). While the sulfur atom provides weak mesomeric electron donation ( +M effect) that slightly increases the electron density on the pyridine nitrogen, its primary role is modulating the molecule's solvation shell, forcing the tautomeric equilibrium to be highly sensitive to the dielectric constant of the microenvironment.

Mechanistic Analysis of the Tautomeric Triad

The tautomerism of the 3-hydroxypyridine core is a classic example of a system heavily dictated by solvent polarity and hydrogen-bonding capacity. Density functional theory (DFT) calculations and continuum solvation models demonstrate that the energetic penalty of charge separation dictates which form dominates 1.

  • The Enol Form (Neutral): In the gas phase or in non-polar, aprotic solvents (e.g., 1,4-dioxane, cyclohexane), the molecule exists almost exclusively as the uncharged enol. Without a polar solvent to stabilize separated charges, the neutral state is thermodynamically favored 1.

  • The Zwitterionic Form (Pyridinium-3-olate): In aqueous solutions or highly polar protic environments, the equilibrium shifts dramatically. The zwitterionic form is highly stabilized by extensive hydrogen-bonding networks. In water, the core exists as a nearly 1:1 mixture of the enol and zwitterionic forms 2.

  • The Keto Form (Pyridin-3(1H)-one): While 2- and 4-hydroxypyridines strongly prefer their neutral keto (amide) forms, the 3-keto form lacks equivalent resonance stabilization and is generally a transient or minor species, often grouped conceptually with the zwitterion due to the negative charge localization on the oxygen.

Tautomerism Enol Enol Form (Neutral: 3-OH, Pyridine N) Zwitterion Zwitterionic Form (Charge Separated: 3-O⁻, NH⁺) Enol->Zwitterion Polar Solvents (H-Bonding Stabilization) Keto Keto Form (Neutral: 3-C=O, NH) Enol->Keto Gas Phase / Apolar (Prototropic Shift) Zwitterion->Keto Minor Pathway

Fig 1. Tautomeric equilibrium network of 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Quantitative Tautomeric Data

To facilitate comparative analysis during formulation or assay development, the following table summarizes the physicochemical and spectral properties of the dominant tautomers, extrapolated from the validated behavior of the 3-hydroxypyridine core.

Tautomeric StateDominant EnvironmentUV-Vis Absorption MaximaStructural Characteristics
Enol (Neutral) Non-polar solvents (Dioxane, Hexane), Lipid bilayers~278 nmUnprotonated N, Protonated O (-OH). High membrane permeability.
Zwitterion Polar protic solvents (Water, Methanol), Blood plasma~247 nm, ~315 nmProtonated N (NH⁺), Deprotonated O (O⁻). High aqueous solubility.
Keto (Neutral) Highly restricted / TransientN/A (Overlaps with Zwitterion)Unprotonated N, Carbonyl (C=O) at position 3.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that characterizing tautomers requires methodologies that do not artificially perturb the equilibrium during measurement. The following protocols are designed as self-validating systems .

Protocol 1: Solvent-Dependent UV-Vis Titration

Causality: The enol form exhibits a primary π→π∗ transition around 278 nm. Upon the addition of a polar protic solvent, hydrogen bonding stabilizes the charge-separated zwitterion, causing the emergence of two new peaks at approximately 247 nm and 315 nm 3.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 6-(Cyclopentylsulfanyl)pyridin-3-ol in anhydrous 1,4-dioxane to a concentration of 50μM . (Dioxane forces the molecule into >95% enol form).

  • Baseline Acquisition: Record the UV-Vis spectrum from 200 nm to 400 nm using a quartz cuvette.

  • Titration: Sequentially spike the solution with HPLC-grade water (e.g., 5% v/v increments), allowing 60 seconds for thermal and dielectric equilibration.

  • Self-Validation (Isosbestic Analysis): Overlay the sequential spectra. You must observe a sharp isosbestic point (typically near 260 nm and 290 nm). Why this matters: An isosbestic point mathematically proves that the spectral changes are due exclusively to a two-state A⇌B equilibrium. If the isosbestic point drifts, it indicates degradation or the presence of a third stable species, invalidating the assay.

Workflow Step1 1. Stock Preparation Dissolve in anhydrous 1,4-dioxane Step2 2. Solvent Titration Sequential addition of HPLC H₂O Step1->Step2 Step3 3. Spectral Acquisition Scan 200-400 nm at each step Step2->Step3 Step4 4. Isosbestic Validation Confirm 2-state equilibrium Step3->Step4

Fig 2. Self-validating UV-Vis titration workflow for tautomer characterization.

Protocol 2: Resonant Inelastic X-ray Scattering (RIXS)

Standard UV-Vis spectra of the enol and zwitterion forms often overlap, making precise quantification difficult. RIXS provides an advanced, self-validating alternative.

Causality: By tuning the incident X-ray energy to the nitrogen K-edge, RIXS isolates the 1s→π∗ transitions. Because the 1s orbital energy of a protonated nitrogen (zwitterion) is stabilized by approximately 1.5 eV relative to the unprotonated nitrogen (enol), the overlapping valence spectra are physically separated along the excitation energy axis 2.

Step-by-Step Workflow:

  • Prepare an aqueous solution of the compound at physiological pH (7.4).

  • Introduce the liquid microjet into the RIXS vacuum chamber.

  • Scan the incident X-ray energy across the N K-edge (~398 to 405 eV).

  • Self-Validation: The physical separation of the core-level energies inherently validates the presence of two distinct electronic states of nitrogen, independent of complex mathematical deconvolution algorithms.

Implications for Drug Development

The tautomerism of 6-(Cyclopentylsulfanyl)pyridin-3-ol acts as a "molecular chameleon." In the aqueous extracellular fluid, the highly polar zwitterionic form dominates, ensuring excellent solubility. However, as the molecule approaches a cell membrane, the lower dielectric constant of the lipid bilayer drives a rapid prototropic shift to the lipophilic enol form , facilitating passive membrane permeation. Recognizing and leveraging this dynamic equilibrium is paramount for formulating effective delivery systems and predicting precise receptor-ligand interactions.

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis and Application of 6-(Cyclopentylsulfanyl)pyridin-3-ol in Kinase Inhibitor Development

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Executive Summary & Strategic Rationale In the landscape of targeted oncology...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of targeted oncology, the development of receptor tyrosine kinase (RTK) inhibitors requires highly specialized building blocks that can satisfy stringent pharmacophore models. 6-(Cyclopentylsulfanyl)pyridin-3-ol (CAS: 1256370-49-6) has emerged as a privileged pharmaceutical intermediate, particularly in the synthesis of enantiomerically pure aminoheteroaryl compounds targeting the c-Met (Hepatocyte Growth Factor Receptor) signaling pathway .

As a Senior Application Scientist, I emphasize that the selection of this specific intermediate is driven by precise mechanistic and structural causality:

  • Hinge Region Binding: The pyridine core is an excellent hydrogen-bond acceptor, anchoring the active pharmaceutical ingredient (API) to the ATP-binding pocket of the kinase.

  • Hydrophobic Pocket Occupation: The cyclopentylsulfanyl (thioether) moiety provides optimal lipophilicity and steric bulk. Unlike its oxygen isostere (an ether), the thioether linkage possesses a smaller bond angle (approx. 100° vs. 104°) and greater polarizability, which alters the conformational vector of the cyclopentyl ring, driving it deeper into the hydrophobic gatekeeper region of c-Met.

  • Synthetic Versatility: The 3-hydroxyl group serves as a highly reactive nucleophilic handle, allowing for late-stage diversification (e.g., via Mitsunobu etherification) to attach solvent-exposed solubilizing groups.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior during downstream liquid-liquid extractions and chromatographic purifications.

Table 1: Physicochemical Properties of 6-(Cyclopentylsulfanyl)pyridin-3-ol

PropertyValue
Chemical Name 6-(Cyclopentylsulfanyl)pyridin-3-ol
CAS Registry Number 1256370-49-6
Molecular Formula C10H13NOS
Molecular Weight 195.28 g/mol
Appearance Off-white to pale yellow solid
Predicted pKa (OH) ~9.05
Role in Synthesis Core Scaffold / API Intermediate

Biological Context: Target Pathway

Dysregulation of the c-Met pathway via overexpression, gene amplification, or mutation drives tumor cell proliferation, survival, and metastasis . APIs derived from 6-(cyclopentylsulfanyl)pyridin-3-ol act as competitive ATP inhibitors, effectively shutting down downstream PI3K and MAPK cascades.

cMetPathway HGF HGF Ligand cMet c-Met RTK HGF->cMet Activates PI3K PI3K/AKT Survival cMet->PI3K Phosphorylation MAPK RAS/MAPK Proliferation cMet->MAPK Phosphorylation Inhibitor API (Thioether-Pyridine) Inhibitor->cMet Competitive ATP Inhibition Tumor Tumor Progression PI3K->Tumor Promotes MAPK->Tumor Promotes

Fig 1. c-Met signaling cascade and targeted inhibition by thioether-pyridine derivatives.

Synthetic Methodologies & Optimization

The assembly of the API relies on a robust, two-step sequence: a chemoselective Nucleophilic Aromatic Substitution (SNAr) followed by a Mitsunobu etherification.

SyntheticWorkflow SM1 6-Chloropyridin-3-ol + Cyclopentanethiol SNAr SNAr Reaction Cs2CO3, DMF, 90°C SM1->SNAr Base Catalysis Intermediate 6-(Cyclopentylsulfanyl) pyridin-3-ol SNAr->Intermediate Chemoselective Thioetherification Mitsunobu Mitsunobu Reaction DIAD, PPh3 Intermediate->Mitsunobu 3-OH Functionalization API Target Kinase Inhibitor (API) Mitsunobu->API Ether Linkage

Fig 2. Two-step synthetic workflow for assembling c-Met kinase inhibitors from the intermediate.

Reaction Optimization Data

Achieving high chemoselectivity in the SNAr step is challenging because the starting material (6-chloropyridin-3-ol) contains two reactive sites: the electrophilic C6 position and the nucleophilic 3-hydroxyl group. Table 2 demonstrates the causality behind our optimized conditions.

Table 2: Optimization of SNAr Thioetherification Conditions

EntryBaseSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NaHTHF651245%Strong base deprotonated the 3-OH, leading to competitive O-alkylation side products.
2K2CO3DMF90872%Moderate conversion; incomplete consumption of starting material due to poor solubility.
3Cs2CO3 DMF 90 4 91% Optimal: The large cesium cation effectively coordinates the phenoxide, masking the 3-OH and driving exclusive S-alkylation.
4DIPEANMP1101630%Weak organic base resulted in poor thiolate generation; prolonged heating caused degradation.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Visual cues and specific work-up rationales are embedded to ensure reproducibility and technical integrity.

Protocol A: Gram-Scale Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Objective: Chemoselective thioetherification via SNAr.

  • Preparation & Degassing: Charge a flame-dried 500 mL round-bottom flask with 6-chloropyridin-3-ol (10.0 g, 77.2 mmol) and Cesium Carbonate (Cs₂CO₃, 50.3 g, 154.4 mmol). Suspend the mixture in anhydrous DMF (100 mL).

    • Causality: Degas the suspension by sparging with nitrogen gas for 15 minutes. Removing dissolved oxygen is critical; failure to do so will result in the oxidative dimerization of cyclopentanethiol into an unreactive dicyclopentyl disulfide, drastically reducing your yield.

  • Nucleophile Addition: Add cyclopentanethiol (9.9 mL, 92.6 mmol) dropwise at room temperature via a syringe.

    • Safety Note: Cyclopentanethiol is highly malodorous. This step must be performed in a fume hood equipped with a bleach scrubber to neutralize volatile thiols.

  • Heating & SNAr: Heat the reaction mixture to 90°C and stir for 4 hours.

    • Causality: The polar aprotic nature of DMF poorly solvates the generated thiolate anion, maximizing its nucleophilicity. The 90°C temperature provides the exact activation energy required to overcome the barrier of the SNAr reaction at the electron-deficient 6-position of the pyridine ring without degrading the product.

  • Work-up & Validation: Cool the mixture to room temperature. Dilute with EtOAc (300 mL) and wash sequentially with distilled water (3 x 100 mL) and brine (100 mL).

    • Self-Validation: Multiple aqueous washes are mandatory to completely partition the high-boiling DMF into the aqueous phase. If the organic layer remains cloudy, DMF is still present and will cause the product to "oil out" rather than crystallize in the next step.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a heptane/EtOAc (4:1) mixture to afford the product as an off-white solid (13.7 g, 91% yield).

    • Analytical Check: ¹H NMR (CDCl₃) should show a distinct multiplet at ~3.8 ppm corresponding to the methine proton of the cyclopentyl group.

Protocol B: Downstream API Assembly (Mitsunobu Etherification)

Objective: Functionalization of the 3-hydroxyl group to attach a solubilizing moiety (e.g., an alcohol-bearing morpholine derivative) to finalize the API.

  • Complex Formation: Dissolve 6-(cyclopentylsulfanyl)pyridin-3-ol (5.0 g, 25.6 mmol), the target primary alcohol (28.1 mmol, 1.1 eq), and Triphenylphosphine (PPh₃, 10.0 g, 38.4 mmol, 1.5 eq) in anhydrous THF (80 mL) at 0°C under a nitrogen atmosphere.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 7.5 mL, 38.4 mmol, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.

    • Causality: The strict order of addition and temperature control governs the formation of the reactive betaine intermediate. If DIAD is added too quickly or at room temperature, it prematurely reacts with PPh₃ to form unreactive hydrazide byproducts, stalling the etherification and generating intractable impurities.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours. A color change from pale yellow to clear indicates the consumption of the betaine complex.

  • Isolation: Quench the reaction with water (10 mL), extract with Dichloromethane (3 x 50 mL), and purify via silica gel flash chromatography (eluting with a gradient of DCM/MeOH) to isolate the target kinase inhibitor precursor.

References

  • Cui, J., et al. (2014). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. U.S. Patent No. 8,785,632 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. Available at:[Link]

Application

Advanced Reagents and Protocols for the Strategic Functionalization of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs) Executive Summary & Strategic Rationale As a Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that require orthogonal functionalization strategies to build complex libraries. 6-(Cyclopentylsulfanyl)pyridin-3-ol (systematically recognized as 2-(cyclopentylthio)pyridin-5-ol) is a prime example of a highly versatile, dual-handle building block. The regioselective functionalization of 3-hydroxypyridine derivatives has been well documented to rely on these orthogonal handles, allowing for complex scaffold building without the overhead of excessive protecting group manipulations[1].

This scaffold possesses two distinct reactive sites that can be manipulated independently:

  • The C3-Hydroxyl Group (Phenol-like): An electron-rich site primed for O-alkylation or conversion into a pseudo-halide (triflate) for transition-metal-catalyzed cross-coupling.

  • The C6-Thioether Group: A stable linkage that, upon targeted oxidation, transforms into a highly reactive electrophilic center.

The Causality Behind the Chemistry (Why We Choose These Reagents)
  • Pathway A (O-Triflation): To transform the C3-hydroxyl into a viable cross-coupling partner, we employ O-triflation. While trifluoromethanesulfonic anhydride (Tf₂O) is the standard reagent, it can lead to tarring and degradation in electron-rich pyridines. Thus, we utilize Comins' Reagent [N-(5-chloro-2-pyridyl)triflimide], which offers a milder, thermodynamically controlled transfer of the triflyl group, preventing pyridine ring degradation [3].

  • Pathway B (S-Oxidation to Sulfone): The thioether at C6 is chemically robust and generally unreactive to nucleophiles. However, oxidation to a sulfone dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This activates the C6 position for Nucleophilic Aromatic Substitution (SₙAr), a strategy recently highlighted for generating tunable, cysteine-reactive electrophiles and covalent modifiers[2].

  • Pathway C (Mitsunobu O-Alkylation): For O-alkylation, the Mitsunobu reaction is preferred over traditional Williamson ether synthesis. Williamson conditions require strong bases (e.g., NaH) that can trigger side reactions. The Mitsunobu protocol operates under mild, nearly neutral redox conditions, preserving sensitive functional groups while allowing for stereospecific inversion if chiral secondary alcohols are used [4].

Visual Workflow: Orthogonal Functionalization Pathways

G Central 6-(Cyclopentylsulfanyl)pyridin-3-ol Triflation Pathway A: O-Triflation (Comins' Reagent) Central->Triflation Base, DCM Oxidation Pathway B: S-Oxidation (mCPBA) Central->Oxidation DCM, 0°C Mitsunobu Pathway C: O-Alkylation (DIAD, PPh3) Central->Mitsunobu THF, RT ProdA C3-Triflate (Cross-Coupling Electrophile) Triflation->ProdA ProdB C6-Sulfone (SNAr Substrate) Oxidation->ProdB ProdC C3-Alkyl Ether (Diversified Scaffold) Mitsunobu->ProdC

Figure 1: Orthogonal functionalization pathways for 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Quantitative Data Summary

PathwayTarget TransformationPrimary ReagentsEquivalentsTemp / TimeTypical YieldKey Analytical Marker
A O-TriflationComins' Reagent, Et₃N1.2 eq0 °C → RT / 4 h80–88%LC-MS: [M+H]⁺ 328.0
B S-Oxidation (Sulfone)mCPBA (77% max)2.2 eq0 °C → RT / 6 h85–95%LC-MS:[M+H]⁺ 228.1
C O-AlkylationROH, DIAD, PPh₃1.2–1.5 eq0 °C → RT / 12 h70–85%TLC: Loss of polar SM

Detailed Experimental Protocols

Protocol A: Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-yl Trifluoromethanesulfonate

This protocol establishes a self-validating system by utilizing a reagent that prevents over-reaction, ensuring high purity for downstream Suzuki or Buchwald-Hartwig couplings.

  • Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 6-(cyclopentylsulfanyl)pyridin-3-ol (1.0 mmol, 195 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (Et₃N, 2.0 mmol, 278 µL) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Comins' Reagent (1.2 mmol, 471 mg) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Validation & QC: Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material (R_f ~0.2) will be consumed, replaced by a non-polar, UV-active product spot (R_f ~0.7). LC-MS must confirm the mass shift from 196.1 to 328.0 m/z.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 × 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Selective Oxidation to 6-(Cyclopentanesulfonyl)pyridin-3-ol

Oxidation must be strictly controlled to prevent N-oxide formation on the pyridine ring. mCPBA at controlled temperatures is highly selective for the sulfur atom.

  • Setup: Dissolve 6-(cyclopentylsulfanyl)pyridin-3-ol (1.0 mmol, 195 mg) in DCM (15 mL) and cool to 0 °C.

  • Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 mmol, 493 mg) in small portions to manage the exothermic reaction.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 5 hours.

  • Validation & QC: LC-MS monitoring is critical here. The intermediate sulfoxide ([M+H]⁺ = 212.1) will form within the first hour. Complete conversion to the sulfone ([M+H]⁺ = 228.1) requires the full 2.2 equivalents and the specified time. Absence of the 212.1 mass peak validates completion.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (10 mL) to destroy excess oxidant. Wash with saturated NaHCO₃ (2 × 15 mL) to remove m-chlorobenzoic acid. Extract, dry, and concentrate.

Protocol C: Mitsunobu O-Alkylation

The order of addition is the critical causality factor here; adding DIAD last prevents the premature depletion of the betaine intermediate.

  • Setup: In a dry flask under argon, dissolve 6-(cyclopentylsulfanyl)pyridin-3-ol (1.0 mmol, 195 mg), the desired alcohol (1.2 mmol), and triphenylphosphine (PPh₃, 1.5 mmol, 393 mg) in anhydrous THF (10 mL). Cool to 0 °C.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 mmol, 295 µL) over 10 minutes. The solution will typically turn pale yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation & QC: The byproduct, triphenylphosphine oxide (TPPO), complicates purification. As a built-in QC step, concentrate the THF, resuspend the crude mixture in cold diethyl ether/hexanes (1:1), and filter off the precipitated TPPO before chromatography.

  • Workup: Concentrate the filtrate and purify via silica gel chromatography to isolate the target ether.

References

  • Title: Regioselective functionalization of 3-hydroxypyridine carboxylates by neighboring group assistance Source: Chemistry–An Asian Journal, 2016, 11(19), 2859-2862. URL: [Link]

  • Title: 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles Source: Journal of the American Chemical Society, 2020, 142(19), 8972–8979. URL: [Link]

  • Title: Pyridine-derived triflating reagents: An improved preparation of vinyl triflates from metallated enolates Source: Tetrahedron Letters, 1992, 33(42), 6299-6302. URL: [Link]

  • Title: The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products Source: Synthesis, 1981, 1-28. URL: [Link]

Sources

Method

Optimization of Nucleophilic Substitution for the Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol: An Application Note and Protocol

Abstract This technical guide provides a comprehensive overview and a detailed, optimized protocol for the synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol via a nucleophilic aromatic substitution (SNAr) reaction. This c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and a detailed, optimized protocol for the synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol via a nucleophilic aromatic substitution (SNAr) reaction. This compound is of significant interest to researchers in medicinal chemistry and drug development. The following application note elucidates the underlying chemical principles, offers a step-by-step experimental procedure, and provides troubleshooting guidance to ensure a robust and reproducible synthesis.

Introduction: The Significance of Pyridinyl Sulfides

Pyridinyl sulfides are a class of heterocyclic compounds that are prevalent in a wide array of biologically active molecules and functional materials. The incorporation of a sulfur linkage to a pyridine core can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to engage in specific biological interactions. 6-(Cyclopentylsulfanyl)pyridin-3-ol, in particular, presents a scaffold with potential applications in kinase inhibition and as a modulator of various signaling pathways. The efficient and selective synthesis of this target molecule is therefore a critical endeavor for enabling further research and development.

The primary synthetic route to be optimized herein is the nucleophilic aromatic substitution between 6-chloropyridin-3-ol and cyclopentanethiol. This method is favored for its atom economy and the ready availability of the starting materials.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the ring nitrogen. The reaction can be dissected into two key steps:

  • Nucleophilic Attack: The reaction is initiated by the deprotonation of cyclopentanethiol by a suitable base to form the more potent cyclopentylthiolate nucleophile. This thiolate then attacks the carbon atom bearing the chlorine at the 6-position of the pyridine ring. This position is electronically activated for nucleophilic attack (ortho to the ring nitrogen)[1][2]. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex[3]. The negative charge of this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring[1].

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final product, 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Caption: The SNAr mechanism for the synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine 6-chloropyridin-3-ol and DMF B Add Cyclopentanethiol A->B C Add NaOH solution B->C D Heat under inert atmosphere C->D E Cool to room temperature D->E F Quench with NH4Cl (aq) E->F G Extract with Ethyl Acetate F->G H Wash with brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by flash chromatography J->K L Characterize the product K->L

Sources

Application

Application Note: Regioselective O-Alkylation of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The functionalization of 3-hydroxypyridine derivatives via Williamson ether synthesis is a fundamental transformation in medicinal chemistry. However, the pyridine nitrogen acts as an ambident nucleophile, leading to a persistent competition between the desired O-alkylation (ether formation) and the undesired N-alkylation (pyridinium salt formation).

As a Senior Application Scientist, I have optimized this protocol specifically for 6-(Cyclopentylsulfanyl)pyridin-3-ol . The presence of the 6-(cyclopentylsulfanyl) moiety introduces critical steric and electronic variables:

  • Steric Shielding: The bulky cyclopentyl group at the C6 position (adjacent to the N1 atom) provides significant steric hindrance, which naturally disfavors N-alkylation.

  • Electronic Modulation: While the sulfur atom donates electron density into the ring, the steric bulk synergizes with specific solvent/base choices to heavily bias the reaction toward O-alkylation.

To achieve high regioselectivity, the choice of base and solvent is paramount. While biphasic systems (e.g., aqueous NaOH in DCM) often result in poor conversion and mixed selectivity[1], utilizing a mild base in a polar aprotic solvent significantly enhances the reaction profile[2]. Specifically, employing Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) suppresses N-alkylation[3]. The large ionic radius of the cesium cation creates a "naked," highly reactive phenoxide equivalent, driving the O-alkylation pathway.

Reaction Optimization & Quantitative Data

The following table summarizes the quantitative optimization data for the alkylation of the 3-hydroxypyridine scaffold, demonstrating the causality behind our final protocol choices.

Table 1: Optimization of Base and Solvent for Regioselective Alkylation

EntryBase (1.5 eq)SolventTemp (°C)O:N SelectivityIsolated Yield (%)Mechanistic Observation
1NaOH (aq)DCMRT45:55< 30%Biphasic system leads to poor conversion[1].
2NaHTHF0 to RT65:3545%Hard base promotes competitive N-alkylation[2].
3K₂CO₃Acetone6085:1572%Mild base improves O-selectivity[3].
4K₂CO₃DMF6092:885%Polar aprotic solvent enhances oxygen nucleophilicity.
5 Cs₂CO₃ DMF 60 98:2 91% Optimal: "Cesium effect" maximizes O-alkylation.

Experimental Workflow

Workflow A 6-(Cyclopentylsulfanyl)pyridin-3-ol B Deprotonation (Cs2CO3 in DMF) A->B C Ambident Pyridinolate Intermediate B->C D O-Alkylation (Major) Target Ether C->D Soft Base / Aprotic E N-Alkylation (Minor) Pyridinium Salt C->E Hard Base / Protic F Aqueous Workup (5x Brine Washes) D->F G Silica Gel Chromatography (Hexanes/EtOAc) F->G H Pure O-Alkylated Product G->H

Fig 1: Reaction workflow and selectivity control for the O-alkylation of pyridin-3-ol derivatives.

Standard Operating Procedure (SOP)

This self-validating protocol utilizes an alkyl bromide as the standard electrophile. Elevated temperatures are employed to ensure complete conversion[4].

Materials Required:
  • Substrate: 6-(Cyclopentylsulfanyl)pyridin-3-ol (1.0 equiv)

  • Electrophile: Alkyl bromide (R-Br) (1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Workup Reagents: Ethyl Acetate (EtOAc), 5% aqueous LiCl or Brine, anhydrous Na₂SO₄.

Step-by-Step Execution:
  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Charge the flask with 6-(Cyclopentylsulfanyl)pyridin-3-ol (1.0 equiv). Add anhydrous DMF to achieve a substrate concentration of 0.2 M.

  • Deprotonation: Add anhydrous Cs₂CO₃ (1.5 equiv) in one portion. Stir the suspension at room temperature for 15–20 minutes. Note: The solution may darken slightly as the highly reactive pyridinolate anion is generated.

  • Electrophile Addition: Add the alkyl bromide (1.2 equiv) dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50–60 °C using an oil bath or heating block[4].

  • In-Process Control (IPC): Monitor the reaction via TLC (eluent: 7:3 Hexanes:EtOAc). The reaction is typically complete within 2–4 hours.

Workup & Isolation:
  • Quenching: Cool the reaction mixture to room temperature and quench by adding a 10-fold volume of distilled water.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL).

  • DMF Removal (Critical Step): Combine the organic layers and wash vigorously with 5% aqueous LiCl or saturated brine (5 times) . Causality: DMF is highly miscible with EtOAc. Multiple aqueous washes are mandatory to partition the DMF into the aqueous phase, preventing it from co-eluting during chromatography and ruining the isolation.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 70:30 Hexanes:EtOAc).

Analytical Validation & Troubleshooting

A robust protocol must be self-validating. Use the following metrics to confirm the success of your synthesis:

  • TLC Validation: The desired O-alkylated ether will exhibit a high Rf​ value (typically 0.6–0.8 in 7:3 Hexanes:EtOAc). The undesired N-alkylated pyridinium salt is highly polar and will remain at the baseline ( Rf​ = 0.0).

  • NMR Validation: Post-workup, verify the complete removal of DMF by checking for the absence of its characteristic singlets at ~2.88 ppm and ~2.95 ppm in the crude 1 H-NMR spectrum. Successful O-alkylation is confirmed by the downfield shift of the protons on the newly attached alkyl chain (e.g., the -O-CH₂- protons typically appear around 4.0–4.5 ppm).

References

  • BenchChem. "Technical Support Center: Synthesis and Purification of Furo[3,2-b]pyridin-3-ol." BenchChem.
  • BenchChem. "3-(But-2-en-1-yloxy)pyridine | 1567522-13-7." BenchChem.
  • ConnectSci. "Long-Chained Pyridinium N-Chloramines: Synthesis and Remarkable Biocidal Efficacies for Antibacterial Application." Australian Journal of Chemistry.
  • NIH. "Molecular mechanisms of bifunctional vitamin D receptor agonist-histone deacetylase inhibitor hybrid molecules in triple-negative breast cancer." Scientific Reports.

Sources

Method

Application Note: Scalable Preparation Methods for 6-(Cyclopentylsulfanyl)pyridin-3-ol

Executive Summary 6-(Cyclopentylsulfanyl)pyridin-3-ol (CAS: 1256370-49-6) is a highly valued bifunctional building block in medicinal chemistry [1]. Featuring both a lipophilic thioether and a nucleophilic hydroxyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(Cyclopentylsulfanyl)pyridin-3-ol (CAS: 1256370-49-6) is a highly valued bifunctional building block in medicinal chemistry [1]. Featuring both a lipophilic thioether and a nucleophilic hydroxyl group, it is frequently utilized in the synthesis of advanced therapeutics, including β-secretase (BACE-1) inhibitors for Alzheimer's disease [3] and novel gamma-secretase modulators [4]. This application note details two validated, scalable synthetic routes for its preparation, focusing on mechanistic causality, in-process controls (IPCs), and downstream purification.

Mechanistic Rationale & Pathway Design

The synthesis of 6-alkylthio-pyridin-3-ols is governed by Nucleophilic Aromatic Substitution (SNAr). The electronegative pyridine nitrogen lowers the LUMO of the aromatic ring, activating the ortho- and para-positions (C2 and C6) toward nucleophilic attack.

We present two distinct pathways:

  • Route A (Direct SNAr): This highly scalable route utilizes commercially available 6-chloropyridin-3-ol. Because the cyclopentanethiolate anion is a highly polarizable, "soft" nucleophile, it selectively attacks the C6 position over the "hard" phenoxide oxygen. This route requires >2 equivalents of base to deprotonate both the phenol (pKa ~9.0) and the thiol (pKa ~10.5), but it entirely bypasses the need for protecting groups.

  • Route B (Protected SNAr): This route utilizes 6-chloro-3-methoxypyridine [2]. The methoxy group prevents any potential oxidative dimerization of the phenoxide at high temperatures. Following the SNAr step, the methyl ether is cleaved using Boron tribromide (BBr3) [4]. While this route yields exceptionally high purity, it requires cryogenic conditions and halogenated solvents, making it less ideal for multi-kilogram scale-up.

Workflow Visualization

Workflow cluster_0 Route A: Direct SNAr (Highly Scalable) cluster_1 Route B: Protected SNAr (High Purity) A1 6-Chloropyridin-3-ol + Cyclopentanethiol A2 Base (K2CO3, 2.5 eq) Solvent (DMF, 110°C) A1->A2 A3 6-(Cyclopentylsulfanyl)pyridin-3-ol (Target) A2->A3 B1 6-Chloro-3-methoxypyridine + Cyclopentanethiol B2 Base (K2CO3, 1.5 eq) Solvent (DMF, 90°C) B1->B2 B3 6-(Cyclopentylsulfanyl)-3-methoxypyridine B2->B3 B4 Demethylation (BBr3, DCM, 0°C to RT) B3->B4 B5 6-(Cyclopentylsulfanyl)pyridin-3-ol (Target) B4->B5

Figure 1: Comparative workflow of Direct SNAr vs. Protected SNAr pathways.

Quantitative Route Comparison

MetricRoute A (Direct SNAr)Route B (Protected SNAr)
Step Count 12
Overall Yield 75 - 82%65 - 70%
Scalability Excellent (Multi-kg scale)Moderate (Requires cryogenic BBr3)
E-Factor Low (Aqueous workup, no halogenated solvents)High (DCM usage, BBr3 quenching)
Primary Impurity Unreacted starting material (<2%)Incomplete demethylation (<5%)

Detailed Experimental Protocols

Protocol 1: Route A - Direct SNAr (Recommended for Scale-Up)

Self-Validating Principle: This protocol relies on precise pH control during the workup. The target molecule is amphoteric (pyridine nitrogen pKa ~ 5.0, phenol pKa ~ 9.0). Adjusting the pH to the isoelectric point ensures the molecule is in its neutral form, maximizing extraction efficiency and acting as an intrinsic purification step.

Step-by-Step Methodology:

  • Reaction Setup: Charge a dry, nitrogen-purged reactor with N,N-Dimethylformamide (DMF) (10 L/kg of starting material).

  • Reagent Addition: Add 6-chloropyridin-3-ol (1.0 eq) and Potassium carbonate (K2CO3, 325 mesh) (2.5 eq). Causality: K2CO3 is selected over stronger bases (like NaH) because it is mild enough to prevent thermal degradation of the solvent and reagents at high temperatures, yet strong enough to fully deprotonate both the thiol and the phenol.

  • Thiol Addition: Stir at room temperature for 30 minutes to form the phenoxide salt. Add cyclopentanethiol (1.2 eq) dropwise over 15 minutes.

  • Thermal Activation: Heat the mixture to 110 °C. Causality: The formation of the phenoxide anion injects electron density into the pyridine ring, partially deactivating the C6 position towards SNAr. High thermal energy is required to overcome this activation barrier.

  • In-Process Control (IPC): Monitor the reaction via HPLC (C18 column, MeCN/H2O gradient). Proceed to workup when the remaining 6-chloropyridin-3-ol is <2% (typically 14-18 hours).

  • Quench & pH Adjustment (Critical): Cool the reactor to 20 °C. Slowly pour the mixture into ice-water (30 volumes). Slowly add 2M HCl until the pH reaches exactly 5.5 - 6.0 . Causality: Failing to hit this pH window will result in the product remaining water-soluble as either a pyridinium salt (pH < 4) or a phenoxide salt (pH > 8).

  • Extraction & Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 10 volumes). Wash the combined organic layers with brine (5 volumes) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from Heptane/Ethyl Acetate (4:1) to afford the pure 6-(cyclopentylsulfanyl)pyridin-3-ol as an off-white solid.

Protocol 2: Route B - Demethylation of Protected Intermediate

Self-Validating Principle: The cleavage of the methyl ether is driven by the high Lewis acidity of BBr3. The reaction progress is visually validated by the formation of a thick, colored complex (borate ester intermediate) which breaks down upon methanol quenching.

Step-by-Step Methodology:

  • Ether Cleavage: Dissolve 6-(cyclopentylsulfanyl)-3-methoxypyridine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under an inert atmosphere.

  • BBr3 Addition: Cool the solution to 0 °C. Add Boron tribromide (BBr3, 1.0 M in DCM, 2.0 eq) dropwise. Causality: BBr3 coordinates to the methoxy oxygen, weakening the O-CH3 bond, followed by bromide attack on the methyl group. The low temperature prevents the cleavage of the cyclopentyl thioether, which is kinetically more stable but can still degrade under harsh conditions.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench: Cool back to 0 °C and carefully quench by the dropwise addition of Methanol (5 volumes) to destroy excess BBr3.

  • Neutralization: Neutralize the mixture with saturated aqueous NaHCO3 until pH 7 is reached. Extract with DCM, dry over Na2SO4, and concentrate to yield the final product.

References

  • ChemicalBook. "3-Pyridinol, 6-(cyclopentylthio)- CAS#: 1256370-49-6". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo_Lz4Hx871EBKwWUGiHeOokHJAxos00apOIxZehb3d6Z2YRSN8zc5SjDjq7YvtLIA7bvcwbX7jqvOTaCNfBGZ_BMTGaDHu0_JXWWq5Xh_jwlDzisB1ooQqAGAbEFsLDyCWhroFOwVPajjFeByJwIEGzku-7utpUYXkjB2Gr8r5Z4=]
  • BenchChem. "Methyl 6-chloro-3-methoxypicolinate|CAS 175965-90-9". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSqQBRvFSlasS0LkgIXdbh_99beWjsFOsOaJkmEgGgHk3o4okLiU565iNpzPHmBXqPO0SPPpzq_BMiR2vTGUxWu-OWUM1OaC9QyLvXiBrVJVqhDf-GHSyv5HsqVsB9Ww_cqCh08A==]
  • National Center for Biotechnology Information (PMC). "Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1Dh1C8Vbd2Ig8xRQiIVgDBietLReY49aU5Fd9K81xgLDLLptwXhr0ZS86yKag9P3y37Pd1tiFkn1ogtqnjNkEkTY4kqjq3_M1H3xXX7H9OGFOhElrAf6I0iXIpmvx46Q055M3w-Keur_R0w2]
  • National Center for Biotechnology Information (PMC). "Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators". Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCKBscE-n4WNDibHirlsg5UpMuucq-N79hkjSQ2SL7wmXAuGrD6LmhrnMzxtTeYaBlLKZ-1xWuWvR-30D61ozm9ZDLfgar3_cE4ZHC40yOa5nQC8c8P1-Bg5xNkcYkLsWJMbOIcwZ9glW0Pg==]
Application

Application Note: Microwave-Assisted Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the synthesis of 6-(cyclopentylsulfanyl)pyridin-3-ol, a potenti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 6-(cyclopentylsulfanyl)pyridin-3-ol, a potentially valuable scaffold in medicinal chemistry. The protocol leverages the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid and high-yield production.[1][2] The core transformation is a nucleophilic aromatic substitution (SNAr) reaction between 6-chloropyridin-3-ol and cyclopentanethiol. This document outlines the detailed reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting solutions to enable researchers to reliably perform this synthesis.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

The pyridin-3-ol moiety is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds and approved pharmaceuticals.[3] The introduction of diverse functional groups onto this heterocyclic system allows for the fine-tuning of pharmacological properties. The attachment of an alkyl-sulfur linkage, such as a cyclopentylsulfanyl group, can enhance lipophilicity and introduce new binding interactions with biological targets.

Traditional methods for synthesizing such derivatives often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these limitations. By using microwave irradiation to directly and efficiently heat the reaction mixture, MAOS dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[5] This rapid, uniform heating can also lead to cleaner reactions with higher yields and fewer by-products, aligning with the principles of green chemistry by reducing energy consumption and waste generation.[1][2]

This guide details a robust MAOS protocol for the SNAr reaction, providing a practical and efficient route to 6-(cyclopentylsulfanyl)pyridin-3-ol for application in research and drug development programs.

Reaction Scheme and Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, particularly at the C2 and C6 positions, makes it susceptible to attack by nucleophiles.

Overall Reaction:

(Self-generated image, not from a direct source)

Mechanism:

The reaction is initiated by the deprotonation of cyclopentanethiol by a base (e.g., K₂CO₃) to form the more potent cyclopentylthiolate nucleophile. This nucleophile then attacks the electron-deficient carbon atom bearing the chloro substituent (C6) on the pyridine ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product. Microwave irradiation provides the energy to overcome the activation barriers for both the formation of the Meisenheimer complex and the subsequent elimination of the leaving group, thereby accelerating the overall reaction rate.[5][6]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory-scale synthesis using a dedicated microwave reactor.

Materials and Equipment
  • Reagents: 6-Chloropyridin-3-ol (≥97%), Cyclopentanethiol (≥98%), Potassium Carbonate (K₂CO₃, anhydrous, ≥99%), N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%).

  • Solvents for Work-up: Ethyl acetate (EtOAc), Deionized water, Brine (saturated NaCl solution).

  • Equipment: Dedicated microwave reactor (e.g., CEM Discover, Anton Paar Monowave), 10 mL microwave reaction vial with a snap cap and stirrer bar, standard laboratory glassware, rotary evaporator, magnetic stirrer, silica gel for column chromatography.

Table of Reagents
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
6-Chloropyridin-3-ol129.561.01.0130 mg
Cyclopentanethiol102.211.21.2123 mg (0.12 mL)
Potassium Carbonate138.212.02.0276 mg
N,N-Dimethylformamide73.09--4 mL
Step-by-Step Synthesis Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stirrer bar, add 6-chloropyridin-3-ol (130 mg, 1.0 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (276 mg, 2.0 mmol) to the vial.

  • Solvent and Nucleophile: Add anhydrous N,N-Dimethylformamide (4 mL), followed by cyclopentanethiol (0.12 mL, 1.2 mmol).

  • Sealing the Vial: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture at 140 °C for 20 minutes . Ensure that stirring is active throughout the reaction.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.

  • Work-up - Quenching: Carefully open the vial and pour the reaction mixture into a separatory funnel containing 20 mL of deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 6-(cyclopentylsulfanyl)pyridin-3-ol.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification A Add 6-Chloropyridin-3-ol to Microwave Vial B Add K₂CO₃ (Base) A->B C Add DMF (Solvent) B->C D Add Cyclopentanethiol C->D E Seal Vial & Place in Reactor D->E F Irradiate: 140 °C, 20 min E->F G Cool to Room Temperature F->G H Quench with Water G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Workflow for Microwave-Assisted Synthesis.

Characterization of Final Product

The purified product, 6-(cyclopentylsulfanyl)pyridin-3-ol, is expected to be a pale yellow oil or a low-melting solid.

TechniqueExpected Results
¹H NMR (500 MHz, DMSO-d₆) δ: ~9.5-10.0 (s, 1H, -OH), ~7.8-8.0 (d, 1H, Ar-H), ~7.0-7.2 (dd, 1H, Ar-H), ~6.9-7.1 (d, 1H, Ar-H), ~3.8-4.0 (m, 1H, -S-CH-), ~1.9-2.1 (m, 2H, -CH₂-), ~1.5-1.8 (m, 6H, -CH₂-).[7][8]
¹³C NMR (125 MHz, DMSO-d₆) δ: ~155-158 (C-OH), ~148-150 (C-S), ~145-147 (Ar-CH), ~122-124 (Ar-CH), ~118-120 (Ar-CH), ~45-47 (-S-CH-), ~32-34 (-CH₂-), ~25-27 (-CH₂-).[8][9][10]
Mass Spec. ESI-MS (m/z): Calculated for C₁₀H₁₃NOS [M+H]⁺: 196.0791; Found: ~196.0790.[7]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction; inactive reagents.Increase reaction time or temperature. Ensure reagents are pure and anhydrous, especially the solvent.
Reaction Incomplete Insufficient temperature or time.Increase microwave irradiation time in 5-minute increments or increase the temperature to 150-160 °C.
Formation of By-products Side reactions due to excessive temperature.Lower the reaction temperature to 120-130 °C and increase the time if necessary.
Difficulty in Purification Residual DMF in the crude product.Ensure thorough washing with brine during the work-up phase.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Cyclopentanethiol: This reagent has a strong, unpleasant odor. Handle exclusively in a fume hood and consider quenching any glassware that comes into contact with it with bleach before washing.

  • Microwave Reactor: Only use a dedicated, certified microwave reactor for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Always follow the manufacturer's instructions for operation and safety.

  • Pressure: Reactions are performed in sealed vials under pressure. Do not exceed the recommended volume for the vial to ensure a safe headspace.

Conclusion

The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of 6-(cyclopentylsulfanyl)pyridin-3-ol. This approach significantly reduces reaction times compared to conventional heating methods and represents a practical application of green chemistry principles in the synthesis of valuable heterocyclic building blocks for drug discovery and development.[1]

References

  • Sengmany, S., Lebre, J., Le Gall, E., & Léonel, E. (2015). A practical synthesis of 3-hydroxy-6-chloropyridazine. Tetrahedron, 71(29), 4859-4867. (Note: While this reference is for a pyridazine, the microwave conditions for hydrolysis are relevant to heterocycle synthesis).
  • United States Patent US04332944. (1982).
  • Loupy, A., Philippon, N., Pigeon, P., & Galons, H. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32, 1947-1953.
  • BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional.
  • Merklin, J., Sinardo, B., & Majireck, M. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Organic Chemistry Blog. (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.
  • European Patent EP0791583B1. (2001). Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Merklin, J., et al. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Božinović, N., Šolaja, B. A., & Opsenica, I. A. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society, 81(11), 1225–1230.
  • Luque, R., et al. (2009). Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles.
  • Schirmaier, C., et al. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 12(4), 856-864.
  • Patil, S., et al. (2021). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo[3,4‐b]Pyridines Under Green Conditions. ChemistrySelect, 6(35), 9239-9244.
  • Johnson, T. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
  • Edwards, J., & Reeve, J. (2010). One Pot Microwave-Assisted Synthesis of Alkane Thiols. Purdue University.
  • ResearchGate. (2016). Microwave-Promoted Synthesis of Chiral Pyridinium Salts.
  • Sharma, D., et al. (2018). Recent Approaches to the Synthesis of Medicinally Potent Pyrimidine Derivatives using Microwave: A Review. International Journal of Management, Technology And Engineering, 8(10), 2676-2713.
  • Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700.
  • Boufous, H., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 21(11), 1581.
  • El-Borai, M. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96.
  • Volk, C. A., & Köck, M. (n.d.). Supporting Information: Viscosaline: New 3-Alkyl Pyridinium Alkaloid from the Arctic Sponge Haliclona viscosa. Royal Society of Chemistry.
  • Bukowska, M., & Prejzner, J. (n.d.).
  • Gzella, A., et al. (2022).
  • Rahim, O., et al. (2023). MODELING AND ANALYSIS OF NMR, UV-VIS AND MS SPECTRA FOR THE CHARACTERIZATION OF THE COMPOUND NARCISSIN. Heterocyclic Letters, 13(3), 539-552.
  • Corcoran, O., et al. (1997). 750 MHz HPLC-NMR spectroscopic identification of rat microsomal metabolites of phenoxypyridines. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 481-489.

Sources

Method

Biological activity screening protocols for 6-(Cyclopentylsulfanyl)pyridin-3-ol analogs

Application Note: Biological Activity Screening Protocols for 6-(Cyclopentylsulfanyl)pyridin-3-ol Analogs Introduction & Mechanistic Rationale The compound 6-(cyclopentylsulfanyl)pyridin-3-ol (also known as 6-(cyclopenty...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biological Activity Screening Protocols for 6-(Cyclopentylsulfanyl)pyridin-3-ol Analogs

Introduction & Mechanistic Rationale

The compound 6-(cyclopentylsulfanyl)pyridin-3-ol (also known as 6-(cyclopentylthio)pyridin-3-ol) is a highly privileged pharmacophore utilized in the design and synthesis of potent receptor tyrosine kinase (RTK) inhibitors[1]. This specific structural scaffold is predominantly employed in the development of targeted therapeutics against the c-Met (Hepatocyte Growth Factor Receptor) pathway.

c-Met is a receptor tyrosine kinase encoded by the MET proto-oncogene. Upon activation by its endogenous ligand, hepatocyte growth factor (HGF), c-Met drives critical cellular processes including proliferation, survival, and motility[2]. Dysregulation of this pathway via gene amplification or mutation is heavily implicated in oncogenesis and metastasis[2].

Analogs derived from 6-(cyclopentylsulfanyl)pyridin-3-ol act as Type I ATP-competitive inhibitors. The causality behind the efficacy of this specific scaffold is twofold:

  • Hinge-Binding: The pyridin-3-ol core forms critical bidentate hydrogen bonds with the kinase hinge region (specifically at the Met1160 residue in c-Met).

  • Hydrophobic Pocket Occupation: The lipophilic cyclopentylsulfanyl moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. This structural feature significantly enhances both binding affinity and kinase selectivity over other RTKs, minimizing off-target toxicity[1].

Screening Cascade Architecture

To ensure scientific integrity, the evaluation of these analogs must follow a multi-tiered, self-validating workflow. A cell-free primary screen establishes direct target engagement, while secondary cellular assays validate membrane permeability and functional pathway inhibition.

Workflow A Compound Library (6-CSP Analogs) B Primary Screen (TR-FRET Kinase Assay) A->B IC50 Profiling C Secondary Screen (In-Cell Western p-c-Met) B->C Select IC50 < 100 nM D Phenotypic Screen (Viability in EBC-1) C->D Select EC50 < 500 nM

Fig 1. Self-validating screening cascade for 6-CSP analogs from primary target to phenotype.

Primary Screen: Cell-Free c-Met Kinase Inhibition (TR-FRET)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected for the primary screen due to its low background noise and high sensitivity. It directly measures the ability of the 6-CSP analogs to compete with ATP and prevent the phosphorylation of a synthetic substrate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: Mg²⁺ is essential as a catalytic cofactor for ATP coordination within the kinase domain.

  • Compound Dilution: Serially dilute 6-CSP analogs in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a 2% DMSO final assay concentration. Keeping DMSO ≤2% prevents solvent-induced protein denaturation.

  • Kinase Reaction: In a 384-well low-volume plate, combine:

    • 2 µL of recombinant human c-Met kinase domain (final concentration: 1 nM).

    • 2 µL of compound (or vehicle control). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the target.

    • 2 µL of ATP/Substrate mix (final: 10 µM ATP, 50 nM ULight-TK peptide).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Detection: Add 2 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-tyrosine antibody. Note: EDTA chelates the Mg²⁺ ions, instantly halting the kinase reaction to ensure accurate temporal measurement.

  • Readout: Incubate for 60 minutes. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC₅₀.

Secondary Screen: Intracellular Target Engagement (In-Cell Western)

Rationale: Compounds that are potent in cell-free assays often fail in live cells due to poor membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). The In-Cell Western (ICW) assay quantifies the inhibition of autophosphorylation at c-Met residues Tyr1234/1235 within intact cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed EBC-1 cells (a human non-small cell lung cancer line with native MET amplification) at 20,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Aspirate media and add serum-free media containing serial dilutions of 6-CSP analogs. Incubate for 2 hours.

  • Fixation & Permeabilization: Aspirate media. Fix cells with 4% paraformaldehyde (PFA) for 20 minutes. Note: PFA cross-links proteins, "freezing" the transient phosphorylation states. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes to allow antibody access to intracellular targets.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies: Rabbit anti-phospho-c-Met (Tyr1234/1235) and Mouse anti-total-c-Met (used as an internal loading control for normalization).

  • Secondary Antibody: Wash 3x with PBS-T. Add near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour at room temperature.

  • Imaging: Wash 3x with PBS-T. Image the plate on a near-infrared scanner. Normalize the p-c-Met signal (800 nm) to the total c-Met signal (680 nm) to calculate the cellular EC₅₀.

Phenotypic Validation: Cell Viability Assay

Rationale: To confirm that the inhibition of c-Met translates into a functional anti-cancer phenotype, a luminescent ATP-based cell viability assay is employed. Because EBC-1 cells are "addicted" to c-Met signaling for survival, effective analogs will induce measurable cytotoxicity.

Step-by-Step Protocol:

  • Seeding: Seed EBC-1 cells at 5,000 cells/well in a 96-well opaque white plate (opaque walls prevent signal cross-talk between wells).

  • Treatment: Treat with the optimized 6-CSP analogs for 72 hours.

  • Lysis & Detection: Add CellTiter-Glo reagent (equal volume to culture media). The reagent lyses the cells and utilizes a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the amount of ATP present, which correlates to the number of metabolically active, viable cells.

  • Readout: Measure luminescence on a plate reader and calculate the viability IC₅₀.

Target Pathway Visualization

Signaling HGF HGF Ligand cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Downstream Signaling MAPK RAS / MAPK Pathway cMet->MAPK Downstream Signaling Inhibitor 6-CSP Analogs (ATP-Competitive) Inhibitor->cMet Blocks Phosphorylation Outcome Tumor Cell Proliferation & Survival PI3K->Outcome Promotes MAPK->Outcome Promotes

Fig 2. c-Met signaling pathway and the pharmacological intervention point of 6-CSP analogs.

Quantitative Data Summary

The following table summarizes representative structure-activity relationship (SAR) data for hypothetical 6-CSP analogs progressing through the screening cascade. It demonstrates the typical drop-off in potency observed when moving from cell-free to cell-based systems.

Compound IDR-Group SubstitutionTR-FRET c-Met IC₅₀ (nM)Cellular p-c-Met EC₅₀ (nM)EBC-1 Viability IC₅₀ (nM)
Analog 1 (Parent)None (Hydrogen)12.545.2110.4
Analog 25-Fluoro4.218.555.0
Analog 35-Methyl28.0105.0320.5
Analog 42-Amino1.88.422.1

References

  • Jiang, W. G., Hiscox, S., Matsumoto, K., & Nakamura, T. (1999). "Hepatocyte growth factor/scatter factor, its molecular, cellular and clinical implications in cancer." Critical Reviews in Oncology/Hematology, 29(3), 209-248. URL:[Link]

  • Cui, J., et al. (2014). "Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors." U.S. Patent No. 8,785,632 B2. Washington, DC: U.S. Patent and Trademark Office.

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Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 6-(Cyclopentylsulfanyl)pyridin-3-ol in water

Welcome to the technical support center for 6-(Cyclopentylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve aqueous solubi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(Cyclopentylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and solve aqueous solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to provide robust and reproducible solutions.

Understanding the Challenge: The Physicochemical Profile

The aqueous solubility of 6-(Cyclopentylsulfanyl)pyridin-3-ol is inherently limited by its molecular structure. A clear understanding of its components is the first step in troubleshooting.

  • The Hydrophobic Anchor (Cyclopentylsulfanyl Group): The primary contributor to poor water solubility is the bulky and non-polar cyclopentylsulfanyl (a thioether) group. This lipophilic moiety resists interaction with polar water molecules, favoring self-association and precipitation.

  • The Ionizable Moieties (Pyridinol Core): The molecule possesses two ionizable sites:

    • Pyridyl Nitrogen: A weak base that can be protonated to form a more soluble cationic salt.

    • Hydroxyl Group: A weak acid (phenolic) that can be deprotonated to form a more soluble anionic phenoxide.

This dual nature makes the compound's solubility highly dependent on pH. The key to solving solubility issues lies in exploiting these ionizable groups to overcome the hydrophobicity of the cyclopentylsulfanyl tail.

Troubleshooting Workflow

Before initiating any experiment, it is crucial to follow a logical workflow. This ensures a systematic approach to problem-solving, saving time and resources. The following diagram outlines the recommended decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Optimization & Validation start Start: Poor Aqueous Solubility Observed pKa Determine pKa Values (Acidic & Basic) start->pKa S0 Measure Intrinsic Solubility (S₀) at Isoelectric Point pKa->S0 strategy Select Solubility Enhancement Strategy S0->strategy pH_mod Strategy 1: pH Modification strategy->pH_mod Compound is ionizable cosolvent Strategy 2: Co-solvency strategy->cosolvent pH modification is insufficient or undesirable (e.g., stability) complexation Strategy 3: Complexation strategy->complexation High solubility increase needed; Co-solvents not viable optimize Optimize & Validate Formulation pH_mod->optimize cosolvent->optimize complexation->optimize end_goal End: Target Solubility Achieved for Intended Application optimize->end_goal

Caption: Troubleshooting workflow for solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Initial Assessment & Foundational Measurements
Q1: My compound won't dissolve in water. Where do I even begin?

A1: The first step is to quantify the problem by performing foundational measurements. Do not proceed with advanced techniques until you have established a baseline.

  • Experimentally Determine pKa: Your compound is amphoteric (contains both a weak acid and a weak base). You must determine the pKa for both the pyridyl nitrogen and the hydroxyl group. This can be done via potentiometric titration or UV-spectrophotometry. These values are critical for predicting how solubility will change with pH.

  • Measure Intrinsic Solubility (S₀): This is the solubility of the neutral, un-ionized form of the compound. It should be measured in a buffered solution at the isoelectric point (the pH at which the net charge is zero), which can be estimated from the pKa values. This is your baseline solubility.[1]

Protocol: Measuring Equilibrium Solubility (Shake-Flask Method)

This "gold standard" method is essential for establishing your baseline S₀ and for testing the efficacy of any enhancement technique.[1][2]

  • Objective: To determine the maximum concentration of 6-(Cyclopentylsulfanyl)pyridin-3-ol that can be dissolved in a specific aqueous medium at equilibrium.

  • Materials:

    • 6-(Cyclopentylsulfanyl)pyridin-3-ol (solid)

    • Aqueous buffer (e.g., phosphate-buffered saline at the calculated isoelectric point)

    • Glass vials with screw caps

    • Orbital shaker in a temperature-controlled environment

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PVDF)

    • Validated analytical method (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. Excess solid should be clearly visible.[3]

    • Seal the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature (e.g., 25°C). A longer time may be necessary to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant. Crucially, do not disturb the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining solid microparticles.

    • Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using your validated analytical method.

Category 2: pH Modification Strategy
Q2: How can I use pH to increase the solubility of my compound?

A2: Since your compound has both acidic and basic centers, its solubility can be dramatically increased by moving the pH away from its isoelectric point.[4][5][6]

  • In Acidic Conditions (pH < pKa of pyridine): The pyridine nitrogen becomes protonated, forming a positively charged pyridinium ion. This charged species is significantly more polar and thus more water-soluble.

  • In Basic Conditions (pH > pKa of hydroxyl): The phenolic hydroxyl group is deprotonated, forming a negatively charged phenoxide ion. This also increases polarity and water solubility.

Actionable Step: Create a pH-solubility profile. Use the shake-flask method described above, but repeat the experiment across a wide range of pH values (e.g., pH 2 to pH 12). Plotting solubility (on a log scale) versus pH will reveal the pH of minimum solubility and the pH ranges where solubility is maximized.[1]

Data Capture Table for pH-Solubility Profile:

Buffer pHReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Log (Solubility)
2.0
4.0
6.0
7.4
8.0
10.0
12.0
Q3: I adjusted the pH, but my compound precipitates upon dilution or injection into a neutral buffer. What's happening?

A3: This is a common problem with pH-modified formulations. You have created a supersaturated solution that is only stable at the formulation pH. When this solution is introduced to a different pH environment with lower buffering capacity (like blood or neutral cell culture media), the pH shifts back towards the compound's isoelectric point, causing it to crash out of solution.[4][5]

Troubleshooting:

  • Lower the Concentration: The simplest solution is to work at a lower concentration that remains soluble even after dilution and pH shift.

  • Use Co-solvents: Combine pH adjustment with a co-solvent. The co-solvent can help keep the compound dissolved even when the pH is no longer optimal.[5][7]

  • Precipitation Inhibitors: Consider adding a small amount of a polymeric precipitation inhibitor (e.g., HPMC, PVP) to your formulation. These polymers can sterically hinder crystal growth and keep the compound in a metastable, amorphous state.

Category 3: Co-solvent Strategy
Q4: When should I use co-solvents, and which ones are best?

A4: Use co-solvents when pH modification alone is insufficient, or if your experimental system is incompatible with extreme pH values. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9][10]

The selection of a co-solvent is empirical. You must screen a panel of common, pharmaceutically acceptable co-solvents to find the most effective one for your compound.

Comparison of Common Co-solvents:

Co-solventTypical Concentration RangeKey Properties & Considerations
Ethanol 5-40% (v/v)Good solubilizer for many organics. Can cause protein precipitation at high concentrations.[8]
Propylene Glycol (PG) 10-60% (v/v)Excellent safety profile. Viscous at high concentrations.[8][9]
Polyethylene Glycol 400 (PEG 400) 10-70% (v/v)Good solubilizer, low toxicity. Can be incompatible with certain plastics.[8]
Dimethyl Sulfoxide (DMSO) <10% (for in vitro)Very strong solvent, but can have cellular effects. Use with caution and at the lowest effective concentration.[10]

Protocol: Co-solvent Screening

  • Objective: To determine the most effective co-solvent and its optimal concentration.

  • Procedure:

    • Prepare a series of aqueous solutions containing different co-solvents at various concentrations (e.g., 10%, 20%, 30% PG in water).

    • For each co-solvent solution, perform the shake-flask solubility measurement as described in A1.

    • Plot solubility as a function of co-solvent concentration for each candidate.

    • Select the system that provides the target solubility with the lowest percentage of organic solvent.

Category 4: Advanced Strategies - Cyclodextrin Complexation
Q5: I need a significant increase in solubility for an in-vivo study, and co-solvents are not an option. What else can I try?

A5: Cyclodextrin complexation is a powerful technique for dramatically increasing the solubility of hydrophobic compounds. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[11][12][13]

The hydrophobic cyclopentylsulfanyl group of your molecule can become encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water. This "inclusion complex" effectively masks the hydrophobicity of the drug, making the entire complex water-soluble.[4][11]

G cluster_0 Mechanism of Cyclodextrin Complexation compound 6-(Cyclopentylsulfanyl)pyridin-3-ol hydrophobic_part Hydrophobic Cyclopentylsulfanyl Group compound->hydrophobic_part hydrophilic_part Hydrophilic Pyridinol Head compound->hydrophilic_part complex Soluble Inclusion Complex hydrophobic_part->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Encapsulation

Caption: Encapsulation of the hydrophobic tail by a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceuticals due to its high water solubility and excellent safety profile.[13][14]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with very high water solubility, often used in parenteral formulations.[14]

Protocol: Preparation of an Inclusion Complex (Kneading Method)

  • Objective: To prepare an inclusion complex to enhance solubility.

  • Materials:

    • 6-(Cyclopentylsulfanyl)pyridin-3-ol

    • HP-β-cyclodextrin

    • Mortar and pestle

    • Small amount of water-ethanol mixture (e.g., 1:1 v/v)

    • Vacuum oven

  • Procedure:

    • Determine the appropriate molar ratio (often starting with 1:1 drug-to-cyclodextrin).

    • Place the HP-β-cyclodextrin in the mortar.

    • Add a small amount of the water-ethanol mixture to form a homogeneous, thick paste.

    • Slowly add your compound to the paste while triturating (grinding) continuously for 30-60 minutes. The energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.

    • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

    • The resulting powder is the inclusion complex. Test its solubility using the shake-flask method.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 05(11). [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of medical pharmaceutical and allied sciences, 1(1), 0002. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Cosolvent. (n.d.). ScienceDirect. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry - ACS Publications. [Link]

  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacites. [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). MDPI. [Link]

  • How can I measure concentration of low-solubility organic compounds in water? (2015). ResearchGate. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Arranti. [Link]

  • Solubility test for Organic Compounds. (2024). GeeksforGeeks. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021). Environmental Sciences Europe, 33(1). [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy, 57(2), 333-340. [Link]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. (2025). Springer. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Welcome to the Technical Support Center for the preparation of 6-(cyclopentylsulfanyl)pyridin-3-ol. This compound is a highly valued heterocyclic building block, frequently utilized in the drug development of central ner...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preparation of 6-(cyclopentylsulfanyl)pyridin-3-ol. This compound is a highly valued heterocyclic building block, frequently utilized in the drug development of central nervous system therapeutics, including BACE-1 inhibitors[1].

Synthesizing this molecule requires strict control over chemoselectivity and acid-base stoichiometry. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to help researchers and scientists optimize their synthetic workflows.

Mechanistic Pathways & Workflow

The synthesis of 6-(cyclopentylsulfanyl)pyridin-3-ol can be approached via two primary pathways: Nucleophilic Aromatic Substitution (S_NAr) or direct S-alkylation. The diagram below illustrates the critical decision points and potential side reactions for each route.

Synthesis StartA 6-Chloropyridin-3-ol + Cyclopentanethiol BaseA Base (Cs2CO3, 2.5 eq) Solvent: DMF, 80°C StartA->BaseA StartB 6-Mercaptopyridin-3-ol + Bromocyclopentane BaseB Base (Et3N, 1.0 eq) Solvent: EtOH, RT StartB->BaseB IntermediateA Thiolate & Phenoxide Formation BaseA->IntermediateA IntermediateB Selective Thiolate Formation BaseB->IntermediateB Product 6-(Cyclopentylsulfanyl)pyridin-3-ol (Target Product) IntermediateA->Product SNAr Pathway Side1 Side Product: Dicyclopentyl Disulfide (Oxidation) IntermediateA->Side1 O2 exposure IntermediateB->Product S-Alkylation Pathway Side2 Side Product: O,S-Dialkylation (Over-reaction) IntermediateB->Side2 Excess Base

Synthetic pathways for 6-(cyclopentylsulfanyl)pyridin-3-ol showing SNAr and S-alkylation routes.

Detailed Experimental Protocols

Every protocol described here is designed as a self-validating system, ensuring that researchers can verify the success of the reaction in real-time before proceeding to downstream purification.

Protocol A: Nucleophilic Aromatic Substitution (S_NAr) Route (Recommended)

This is the preferred pathway for functionalizing unactivated or moderately activated pyridines while avoiding O-alkylation side reactions[1].

  • Preparation: Charge a flame-dried round-bottom flask with 6-chloropyridin-3-ol (1.0 eq) and anhydrous Cs₂CO₃ (2.5 eq). Purge the flask with Argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF (10 volumes) and stir the suspension for 15 minutes at room temperature to initiate phenoxide formation.

  • Thiol Addition: Add cyclopentanethiol (1.2 eq) dropwise via a gas-tight syringe.

  • Heating & Reaction: Heat the reaction mixture to 80°C under a continuous Argon atmosphere.

  • QC Check (Self-Validation): After 4 hours, analyze an aliquot via LC-MS. The reaction is validated when the starting material peak (m/z 129 [M+H]⁺) is completely replaced by the target product peak (m/z 196 [M+H]⁺). If m/z 129 persists, verify base stoichiometry and moisture content.

  • Workup: Cool to room temperature, quench with ice water, and adjust to pH 6.0 using 1M HCl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: S-Alkylation Route
  • Preparation: Dissolve 6-mercaptopyridin-3-ol (1.0 eq) in anhydrous Ethanol (10 volumes) under an Argon atmosphere.

  • Base Addition: Add Triethylamine (Et₃N) (1.05 eq) dropwise and stir for 10 minutes at room temperature.

  • Alkylation: Slowly add bromocyclopentane (1.0 eq) to the mixture to prevent localized exothermic spikes.

  • Reaction: Stir at room temperature for 12 hours.

  • QC Check (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). Selective S-alkylation is validated by the appearance of a single new spot. The appearance of a higher R_f spot indicates over-alkylation (O,S-dialkylation); quench the reaction immediately if this is observed.

  • Workup: Evaporate the ethanol, partition the residue between EtOAc and water, separate the organic layer, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQs

Q1: My S_NAr reaction with 6-chloropyridin-3-ol and cyclopentanethiol is stalling at <50% conversion. Why? A: This is a classic acid-base stoichiometry issue. The phenolic OH of 6-chloropyridin-3-ol has a predicted pKa of ~8.69[2], which makes it significantly more acidic than cyclopentanethiol (pKa ~10.5). If you use only 1.0 equivalent of base, it will selectively deprotonate the pyridin-3-ol, leaving the thiol protonated and non-nucleophilic. Solution: You must use at least 2.2 to 2.5 equivalents of a strong base (like Cs₂CO₃ or K₂CO₃) to ensure the complete formation of the highly nucleophilic thiolate anion.

Q2: I am observing significant dicyclopentyl disulfide formation. How can I prevent this? A: Thiolate anions are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen. This process is heavily accelerated by basic conditions. Solution: Rigorously degas your solvents using the freeze-pump-thaw method or sparge with Argon for 30 minutes prior to base addition. Maintain a strict inert atmosphere throughout the reaction. If disulfide formation still occurs, a mild reducing agent like TCEP can be added during the aqueous workup.

Q3: When using the S-alkylation route, my LC-MS shows a mass corresponding to the di-alkylated product (O- and S-alkylation). How do I achieve chemoselectivity? A: 6-mercaptopyridin-3-ol contains two nucleophilic centers: the sulfur and the oxygen. While sulfur is softer and inherently more nucleophilic toward alkyl halides, excess base or harsh conditions will drive O-alkylation. Furthermore, 2-mercaptopyridines exhibit complex thiol-thione tautomerism[3]. Solution: Use exactly 1.0 to 1.05 equivalents of a mild base (e.g., Et₃N or NaHCO₃) at room temperature. The thiol proton is more acidic than the hydroxyl proton in this specific tautomeric system, allowing for selective S-alkylation if the stoichiometry is strictly controlled.

Q4: I am observing low yields and the presence of cyclopentene in the S-alkylation route. How do I fix this? A: Bromocyclopentane is a secondary alkyl halide. In the presence of strong bases or at elevated temperatures, E2 elimination competes heavily with S_N2 substitution, yielding cyclopentene gas. Solution: Avoid strong bases like NaH or KOtBu for this step. Stick to mild bases (Et₃N) and keep the reaction strictly at room temperature. The high nucleophilicity of the thiolate is sufficient to drive the S_N2 reaction without requiring heat.

Quantitative Data Summaries

Table 1: Base Selection and Stoichiometry Effects on S_NAr Yield (Reaction: 6-chloropyridin-3-ol + cyclopentanethiol)

BaseEquivalentsSolventTemp (°C)Conversion (%)Primary Issue Observed
K₂CO₃1.0DMF80< 45%Incomplete deprotonation of thiol
K₂CO₃2.5DMF8085%None (Good yield)
Cs₂CO₃2.5DMF80> 95%None (Optimal conditions)
NaH2.5THF6570%Trace O-alkylation observed

Table 2: Solvent & Base Effects on Chemoselectivity (Reaction: S-Alkylation Route using 6-mercaptopyridin-3-ol)

SolventBaseS-Alkylation (Target)O,S-Dialkylation (Side Product)E2 Elimination
EthanolEt₃N (1.0 eq)92%< 2%< 1%
DMFCs₂CO₃ (2.0 eq)60%35%5%
THFNaH (2.0 eq)45%40%15%

References

  • Title: Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: nih.gov URL: 1

  • Title: 2-Chloro-5-hydroxypyridine CAS 41288-96-4 Source: believechemical.com URL: 2

  • Title: Preparation and characterization of 2-alkylthio-4-(4-bromomethylbenzoyloxy)-6-methylpyrimidines Source: chemicalpapers.com URL: Link

  • Title: 2-Mercaptopyridine 2637-34-5 wiki - Guidechem Source: guidechem.com URL: 3

Sources

Troubleshooting

Technical Support Center: Stability of 6-(Cyclopentylsulfanyl)pyridin-3-ol

Welcome to the technical support center for 6-(Cyclopentylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-(Cyclopentylsulfanyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address stability challenges in your experiments.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary stability concerns for 6-(Cyclopentylsulfanyl)pyridin-3-ol under acidic conditions?

The primary stability concern for 6-(Cyclopentylsulfanyl)pyridin-3-ol in an acidic environment is its susceptibility to hydrolysis. The molecule possesses two key functional groups that can be affected: the pyridin-3-ol moiety and the cyclopentylsulfanyl (thioether) linkage.

  • Pyridin-3-ol Core: The pyridine ring is a heterocyclic aromatic structure.[1] While generally stable, the hydroxyl group at the 3-position can influence its electronic properties and reactivity.[2] In acidic media, the pyridine nitrogen can be protonated, which may alter the overall stability and solubility of the molecule.

  • Cyclopentylsulfanyl (Thioether) Linkage: Thioethers can be susceptible to acid-catalyzed hydrolysis, although this typically requires harsh conditions.[3][4] The presence of the pyridine ring and its potential protonation could influence the reactivity of the adjacent thioether bond.

FAQ 2: What are the likely degradation pathways for this molecule in an acidic medium?

While specific degradation pathways for 6-(Cyclopentylsulfanyl)pyridin-3-ol would need to be elucidated through formal degradation studies, two potential pathways can be hypothesized based on its structure:

  • Hydrolysis of the Thioether Bond: Acid-catalyzed hydrolysis of the C-S bond could lead to the formation of 6-mercaptopyridin-3-ol and cyclopentanol. This reaction is generally less common for simple thioethers but can be influenced by neighboring group participation.[4]

  • Oxidation of the Sulfide: If oxidizing agents are present, even in trace amounts, the sulfide could be oxidized to a sulfoxide or a sulfone. While not a direct result of acidic conditions, the overall stability can be affected by the formulation and storage environment.

FAQ 3: How can I proactively assess the stability of 6-(Cyclopentylsulfanyl)pyridin-3-ol in my experimental setup?

Proactive stability assessment should be an integral part of your experimental design. A forced degradation study is a common and effective approach.[5][6][7] This involves subjecting the compound to stress conditions that are more severe than typical experimental or storage conditions to accelerate degradation.[8][9]

Key parameters to consider for a forced degradation study include:

  • Acidic Conditions: Treatment with a range of acid concentrations (e.g., 0.1 M to 1 M HCl).[5][6]

  • Temperature: Conducting the study at ambient and elevated temperatures (e.g., 40-60°C) to accelerate degradation.[5]

  • Time: Monitoring the sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to understand the rate of degradation.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring the disappearance of the parent compound and the appearance of any degradation products.[10][11]

Section 2: Troubleshooting Guide

Issue 1: I'm observing a rapid loss of my compound in an acidic solution. What are the immediate troubleshooting steps?

If you observe an unexpected and rapid degradation of 6-(Cyclopentylsulfanyl)pyridin-3-ol, consider the following:

  • Verify pH: Immediately measure the pH of your solution. Localized high acidity or errors in buffer preparation can lead to accelerated degradation.

  • Lower Temperature: If your experiment allows, reduce the temperature. Chemical reactions, including degradation, are generally slower at lower temperatures.

  • Analyze for Degradants: Use a stability-indicating analytical method, like HPLC or LC-MS, to identify and quantify any degradation products.[10] This can provide clues about the degradation pathway.

  • Consider a Different Acid: If permissible for your experiment, consider using a weaker acid or a different acidic buffer system to see if the degradation rate changes.

Issue 2: My analytical results show multiple new peaks after storing the compound in an acidic buffer. How do I identify them?

The appearance of new peaks in your chromatogram is a clear indication of degradation. Identifying these degradants is crucial for understanding the stability profile.

  • LC-MS is your primary tool: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the new species.[10] This information is invaluable for proposing potential structures of the degradation products.

  • Forced Degradation Study: A controlled forced degradation study, as mentioned in FAQ 3, can help you systematically generate and identify these degradation products.[6][9]

  • NMR Spectroscopy: If a significant amount of a degradant can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[10]

Issue 3: How can I improve the stability of 6-(Cyclopentylsulfanyl)pyridin-3-ol in my formulation?

If the intrinsic stability of the compound under required acidic conditions is insufficient, formulation strategies can be employed:

  • pH Adjustment: The most straightforward approach is to adjust the pH of the formulation to a range where the compound is more stable, if the application allows.

  • Excipient Selection: Certain excipients can either stabilize or destabilize a drug substance. A thorough compatibility study with your intended excipients is recommended.

  • Use of Antioxidants: If oxidation is a suspected degradation pathway, the inclusion of an antioxidant may be beneficial.

  • Lyophilization: For long-term storage, lyophilization (freeze-drying) can significantly improve the stability of compounds that are unstable in solution.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 6-(Cyclopentylsulfanyl)pyridin-3-ol.

Objective: To evaluate the stability of the compound under acidic stress and to generate potential degradation products for analytical method development.

Materials:

  • 6-(Cyclopentylsulfanyl)pyridin-3-ol

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M (for neutralization)

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 6-(Cyclopentylsulfanyl)pyridin-3-ol in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: In separate volumetric flasks, add a known volume of the stock solution and dilute with 0.1 M HCl and 1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.

    • Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 50-60°C).[5]

  • Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic samples by adding an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation and note the retention times and peak areas of any new peaks.

Data Presentation:

ConditionTime (hours)Parent Compound (%)Degradant 1 (%)Degradant 2 (%)
0.1 M HCl, 60°C010000
295.23.11.7
490.56.33.2
882.111.56.4
2465.822.711.5
1 M HCl, 60°C010000
288.48.23.4
475.915.88.3
858.328.113.6
2430.145.224.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Section 4: Visualizations

Potential Degradation Pathway

A 6-(Cyclopentylsulfanyl)pyridin-3-ol B Protonated Intermediate A->B H+ (Acidic Conditions) C 6-Mercaptopyridin-3-ol B->C Hydrolysis D Cyclopentanol B->D Hydrolysis

Caption: Potential acid-catalyzed hydrolysis of the thioether linkage.

Forced Degradation Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Dilute to Final Concentration (~100 µg/mL) A->B C Control (Water) B->C D 0.1 M HCl B->D E 1 M HCl B->E F Incubate at 50-60°C C->F D->F E->F G Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) F->G H Neutralize Samples G->H I Analyze by HPLC/LC-MS H->I

Caption: General workflow for a forced degradation study.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Review, A. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ACS Publications. (2002, December 31). Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 1). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • ResearchGate. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • PMC. (2023, November 23). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Retrieved from [Link]

Sources

Optimization

Troubleshooting low conversion rates in cyclopentylthiolation of pyridines

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals struggling with low conversion rates during the cyclopentylthiolation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is designed for researchers and drug development professionals struggling with low conversion rates during the cyclopentylthiolation of pyridines.

Direct C–H thiolation of electron-deficient pyridines is notoriously difficult. When coupling with aliphatic thiols like cyclopentanethiol, researchers frequently encounter halted reactions, poor regioselectivity, and catalyst death. This guide breaks down the mechanistic failures behind these issues and provides field-proven, self-validating protocols to achieve high-yielding C–S bond formation.

Diagnostic Workflow: Isolating Your Conversion Failure

Before adjusting your reagents, use the logical workflow below to identify the root cause of your low conversion rates.

TroubleshootingWorkflow Start Low Conversion in Cyclopentylthiolation? CheckCat Using Transition Metal Catalyst (Pd/Cu)? Start->CheckCat Poisoning Likely Catalyst Poisoning by Cyclopentanethiol CheckCat->Poisoning Yes CheckDisulfide High Disulfide Byproduct? CheckCat->CheckDisulfide No SwitchMetalFree Switch to Metal-Free Photoredox / EDA Complex Poisoning->SwitchMetalFree Oxidation Thiol Oxidation Outcompetes Cross-Coupling CheckDisulfide->Oxidation Yes CheckRegio Poor Regioselectivity (C2 vs C3 vs C4)? CheckDisulfide->CheckRegio No UseDisulfide Use Dicyclopentyl Disulfide as Reagent Directly Oxidation->UseDisulfide Preactivate Pre-activate Pyridine (e.g., Pyridylphosphonium salt) CheckRegio->Preactivate Yes

Diagnostic workflow for troubleshooting low conversion in pyridine cyclopentylthiolation.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: My conversion rate is stuck below 20% despite screening multiple Palladium and Copper catalysts. Why is the reaction stalling? A: You are likely experiencing severe catalyst poisoning. Cyclopentanethiol is a strong, soft nucleophile that aggressively coordinates to transition metals like Pd and Cu. Instead of participating in the catalytic cycle, the thiol forms highly stable, insoluble metal-thiolate resting states, effectively killing the catalyst[1]. Solution: Abandon transition-metal catalysis for this specific transformation. Transition to metal-free photoredox strategies or electrochemical C–H thiolation, which bypass the need for metal coordination entirely[1][2].

Q2: I switched to a metal-free radical pathway, but I am still getting poor yields and a mixture of C2, C3, and C4 substituted isomers. How do I control regioselectivity? A: The inherent electron-deficiency of the pyridine ring makes direct electrophilic C–H functionalization highly unfavorable and unselective. To force regioselectivity, you must alter the electronic nature of the pyridine ring. Solution: Utilize a pre-activation strategy. For C(4)-selective cyclopentylthiolation, convert the pyridine into a pyridylphosphonium salt. This significantly lowers the LUMO of the substrate, priming it for single-electron transfer (SET) and directing the thiyl radical attack exclusively to the C4 position[1][3].

Q3: My GC-MS shows that most of my cyclopentanethiol is being consumed, but it's forming dicyclopentyl disulfide instead of the cross-coupled pyridine product. How do I prevent this? A: Thiol oxidation is outcompeting your cross-coupling reaction. In the presence of trace oxygen or strong oxidants, cyclopentanethiol rapidly dimerizes into a disulfide. Solution: Lean into the chemistry rather than fighting it. Instead of using cyclopentanethiol, use dicyclopentyl disulfide as your starting reagent under photoredox conditions. The disulfide can form an Electron Donor-Acceptor (EDA) complex with the activated pyridine, generating the necessary reactive radicals upon visible light irradiation without suffering from oxidative loss[1].

Q4: Are there scalable alternatives to photoredox methods if I don't have a photoreactor? A: Yes. TEMPO-catalyzed electrochemical C–H thiolation is a highly effective, scalable alternative. By using TEMPO as a mild redox-mediator in an undivided cell, you can generate thiyl radicals via anodic oxidation (inner-sphere electron transfer) without the need for external oxidants or transition metals[4].

Quantitative Comparison of Thiolation Strategies

To assist in selecting the right methodology, the following table summarizes the performance metrics of various pyridine thiolation strategies based on recent literature.

Thiolation StrategyTypical ConversionPrimary Reagent / CatalystRegioselectivityKey Limitation / Failure Mode
Transition Metal (Pd/Cu) < 20%Pd(OAc)₂, CuIPoor to ModerateSevere catalyst poisoning by cyclopentanethiol.
Electrochemical (TEMPO) 60 - 75%TEMPO, Constant CurrentModerate (Favors C2/C3)Requires specialized undivided electrochemical cells[4].
Photoredox (EDA Complex) 85 - 95%Pyridylphosphonium salt, hvExcellent (Strictly C4)Moisture sensitivity during initial salt pre-activation[1][3].

Self-Validating Protocol: C(4)-Selective Photoredox Cyclopentylthiolation

This step-by-step methodology leverages the Chen method of pyridylphosphonium salt photoactivation[1][3]. It is designed as a self-validating system; if a step fails, the observable checkpoints will prevent you from wasting downstream reagents.

Phase 1: Pre-activation (Synthesis of Pyridylphosphonium Salt)

Causality: We first convert the unreactive pyridine into a phosphonium salt to lower its LUMO, making it an excellent electron acceptor for the subsequent EDA complex.

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the target pyridine (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 mmol) dropwise at 0 °C. Stir for 15 minutes.

  • Phosphonium Formation: Add triphenylphosphine (PPh₃, 1.1 mmol) slowly. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint 1: Remove a 10 µL aliquot and run a TLC (DCM:MeOH 9:1). The starting pyridine should be completely consumed, replaced by a baseline spot (the highly polar salt). If pyridine remains, verify the anhydrous nature of your DCM; moisture hydrolyzes Tf₂O instantly.

  • Isolation: Concentrate the solvent in vacuo, precipitate the salt using cold diethyl ether, filter, and dry under high vacuum.

Phase 2: EDA Complex Formation & Photoredox Coupling

Causality: Dicyclopentyl disulfide acts as the electron donor. When mixed with the phosphonium salt, they form a transient EDA complex that absorbs visible light, triggering a single-electron transfer (SET) to generate the active radicals.

  • Reaction Assembly: In a transparent glass vial equipped with a magnetic stir bar, combine the synthesized pyridylphosphonium salt (0.5 mmol), dicyclopentyl disulfide (0.75 mmol), and anhydrous K₂CO₃ (1.0 mmol).

  • Solvent Addition: Add degassed dimethyl sulfoxide (DMSO, 4.0 mL). Causality for degassing: Oxygen is a triplet diradical that will quench the excited EDA complex and halt the reaction.

  • Validation Checkpoint 2: Observe the solution. It should transition from colorless to a distinct deep yellow/orange . This color shift is the physical manifestation of the EDA complex forming. If the solution remains colorless, the complex has not formed; re-verify the integrity of your phosphonium salt.

  • Irradiation: Place the vial in a photoreactor equipped with Blue LEDs (440-450 nm). Stir vigorously at room temperature for 12–16 hours.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography to isolate the C4-cyclopentylthiolated pyridine.

Mechanism Pyr Pyridine Salt Pyridylphosphonium Salt (C4-Activated) Pyr->Salt Activation EDA EDA Complex with Dicyclopentyl Disulfide Salt->EDA + Disulfide Radical Pyridyl Radical + Cyclopentylthiyl Radical EDA->Radical SET Light Visible Light (hv) Light->EDA Product C4-Cyclopentylthiolated Pyridine Radical->Product Radical Coupling

Photoredox mechanism of C4-selective pyridine cyclopentylthiolation via EDA complexes.

References

  • Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. Advanced Synthesis & Catalysis. 1

  • TEMPO-Catalyzed Electrochemical C–H Thiolation: Synthesis of Benzothiazoles and Thiazolopyridines from Thioamides. ACS Catalysis. 4

  • Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. Frontiers in Chemistry / NIH. 2

  • Pnictogen Bonding Enabled Photosynthesis of Chiral Selenium-Containing Pyridines from Pyridylphosphonium Salts. ResearchGate. 3

Sources

Troubleshooting

Technical Support Center: Troubleshooting 6-(Cyclopentylsulfanyl)pyridin-3-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of 2-alkylthio-5-hydroxypyridines (often nomenclatured as 6-alkylthio-pyridin-3-ols).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of 2-alkylthio-5-hydroxypyridines (often nomenclatured as 6-alkylthio-pyridin-3-ols). The synthesis of 6-(cyclopentylsulfanyl)pyridin-3-ol via the coupling of 6-halo-pyridin-3-ol and cyclopentanethiol is a classic example of a reaction where temperature is not merely a kinetic parameter, but the primary dictator of the reaction pathway, yield, and impurity profile.

This guide provides a comprehensive, self-validating framework for optimizing reaction temperatures, understanding mechanistic causality, and troubleshooting common experimental failures.

The Causality of Temperature in Pyridinol Thioetherification

The 6-position of the pyridine ring is inherently activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom. However, the presence of the 3-hydroxyl group introduces a critical mechanistic hurdle.

Under the basic conditions required to generate the highly nucleophilic cyclopentanethiolate, the 3-hydroxyl group is simultaneously deprotonated to form a phenoxide-like oxyanion[1]. This oxyanion strongly donates electron density into the pyridine π-system, severely deactivating the ring toward nucleophilic attack. Consequently, standard room-temperature SNAr protocols fail, necessitating precise temperature optimization to overcome this activation energy barrier without inducing thermal degradation[2].

Researchers typically choose between two pathways:

  • High-Temperature Thermal SNAr: Overcomes the oxyanion deactivation via brute thermal energy (often utilizing microwave irradiation)[3].

  • Mild Transition-Metal Catalysis: Utilizes Palladium or Copper to facilitate C-S bond formation at lower temperatures, bypassing the SNAr electronic barrier entirely[4].

Mechanistic Workflow for Temperature Optimization

The following decision tree illustrates the logical relationship between base addition, temperature selection, and the resulting experimental outcomes.

TempOpt Start 6-Bromo-pyridin-3-ol + Cyclopentanethiol Base Base Addition (Deprotonation) Start->Base LowTemp < 80°C (Thermal) Base->LowTemp MidTemp 80-100°C (Pd-Catalyzed) Base->MidTemp + Pd/Ligand HighTemp 120-150°C (Thermal SNAr) Base->HighTemp DMF/DMSO OverHeat > 150°C (Thermal) Base->OverHeat Outcome1 No Reaction (Oxyanion Deactivation) LowTemp->Outcome1 Outcome2 High Yield (Selective C-S Coupling) MidTemp->Outcome2 Outcome3 Moderate Yield (Requires MW/Sealed Tube) HighTemp->Outcome3 Outcome4 Degradation & Disulfide Formation OverHeat->Outcome4

Decision tree for temperature optimization in 6-(Cyclopentylsulfanyl)pyridin-3-ol synthesis.

Quantitative Optimization Data

The tables below summarize the quantitative impact of temperature on reaction progression. Notice how the impurity profile (specifically dicyclopentyl disulfide) scales non-linearly with temperature.

Table 1: Thermal SNAr Temperature Optimization

Conditions: 6-bromo-pyridin-3-ol (1.0 eq), Cyclopentanethiol (1.2 eq), K₂CO₃ (2.5 eq), DMF, 24h.

Temperature (°C)Conversion (%)Yield of Product (%)Disulfide Impurity (%)Unreacted SM (%)
60< 50< 1> 95
1004535555
130958285
160> 9940450
Table 2: Pd-Catalyzed C-S Coupling Temperature Optimization

Conditions: 6-bromo-pyridin-3-ol (1.0 eq), Cyclopentanethiol (1.1 eq), DIPEA (2.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), 1,4-Dioxane, 4h.

Temperature (°C)Conversion (%)Yield of Product (%)Disulfide Impurity (%)Unreacted SM (%)
603025< 170
808580215
100> 999430
120> 9975150

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: High-Temperature Microwave-Assisted SNAr

Best for robust setups where transition-metal contamination must be avoided.

  • Preparation: Charge a microwave vial with 6-bromo-pyridin-3-ol (1.0 eq), K₂CO₃ (2.5 eq), and anhydrous DMF.

    • Causality: 2.5 equivalents of base are strictly required; the first equivalent deprotonates the 3-OH to form the oxyanion, while the second generates the active cyclopentanethiolate nucleophile.

  • Nucleophile Addition: Add cyclopentanethiol (1.2 eq) via syringe. Purge the solution with N₂ for 5 minutes.

  • Heating: Seal the vial and heat in a microwave reactor to 130 °C for 45 minutes.

    • Causality: Microwave irradiation ensures rapid, homogeneous heating, overcoming the oxyanion deactivation barrier while minimizing the extended residence time that typically leads to thermal degradation[3].

  • In-Process Control (IPC) & Validation: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The system is validated if the starting material peak (m/z ~174/176) is <5% and the product peak (m/z ~196) is dominant. If the solution turns pitch black, thermal degradation has occurred (check temperature calibration).

  • Workup: Quench with 1M HCl to pH 6 to reprotonate the 3-OH group (crucial for organic extraction), followed by EtOAc extraction and brine washing.

Protocol B: Mild Palladium-Catalyzed C-S Bond Formation

Best for temperature-sensitive batches and maximizing yield.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromo-pyridin-3-ol (1.0 eq), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and DIPEA (2.0 eq) in anhydrous 1,4-Dioxane.

  • Degassing: Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen must be entirely excluded to prevent the oxidative dimerization of cyclopentanethiol into dicyclopentyl disulfide, a side reaction heavily accelerated by Palladium[4].

  • Nucleophile Addition & Heating: Add cyclopentanethiol (1.1 eq) via syringe. Heat the reaction block to 90 °C for 4 hours.

  • IPC & Validation: Monitor the visual state of the reaction. The validation checkpoint is the color transition from dark purple/red (active Pd(0) species) to a clear yellow/orange solution. Confirm >95% conversion via TLC (Hexanes:EtOAc 1:1, visualizing under UV 254 nm).

  • Workup: Filter the mixture through a short pad of Celite to remove Pd black. Concentrate the filtrate under reduced pressure and purify via flash chromatography.

Troubleshooting Desk (FAQs)

Q: My starting material remains completely unreacted at 80 °C under standard basic conditions. Why? A: This is a direct consequence of the 3-hydroxyl group's deprotonation. The resulting oxyanion donates massive electron density into the pyridine ring, neutralizing the electron-withdrawing effect of the nitrogen and deactivating the 6-position toward SNAr[1]. You must either increase the temperature to >120 °C (preferably via microwave[3]) or switch to the Pd-catalyzed mechanism[4].

Q: I am seeing a massive amount of dicyclopentyl disulfide impurity in my LC-MS. How do I prevent this? A: Disulfide formation is a result of oxidative coupling. This occurs if the reaction temperature exceeds 130 °C in the presence of trace atmospheric oxygen, or if the Pd-catalyzed system is not properly degassed[4]. Ensure rigorous inert atmosphere techniques (e.g., freeze-pump-thaw) and keep temperatures below 100 °C when utilizing transition metals.

Q: Is it necessary to protect the 3-OH group before running the reaction? A: While protecting the 3-OH (e.g., with a benzyl or TBS group) prevents oxyanion formation and significantly lowers the required SNAr temperature[2], it adds two entirely new synthetic steps (protection and deprotection) to your workflow. By optimizing the temperature and utilizing either microwave heating or Pd-catalysis as outlined above, you can achieve high yields without the need for protecting groups.

Q: Can I use DMSO instead of DMF for the high-temperature SNAr? A: Yes, DMSO is an excellent solvent for SNAr due to its high dielectric constant. However, be aware that heating DMSO above 130 °C for extended periods can lead to the generation of dimethyl sulfide and formaldehyde (Pummerer-type decomposition). If using DMSO, strictly adhere to the 45-minute microwave protocol.

References

  • Mild nucleophilic aromatic substitutions of bench-stable 2-halopyridinium ketene hemiaminals with thiols and thiolates. American Chemical Society.[Link]

  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis.[Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC (PubMed Central).[Link]

  • Advances in Transition-Metal Catalyzed Thioetherification Reactions of Aromatic Compounds. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of 6-(Cyclopentylsulfanyl)pyridin-3-ol: A Deep Dive into 1H NMR Analysis

Introduction In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 6-(Cyclopentylsulfanyl)pyridin-3-ol, a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. 6-(Cyclopentylsulfanyl)pyridin-3-ol, a heterocyclic compound featuring a substituted pyridinol core, represents a class of molecules with significant potential as scaffolds in medicinal chemistry. The precise arrangement of its substituents dictates its physicochemical properties and biological activity. Therefore, a robust analytical methodology for its structural confirmation is not just a procedural formality but a critical step in the discovery pipeline.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-(Cyclopentylsulfanyl)pyridin-3-ol. Moving beyond a simple data report, we will dissect the predicted spectrum, explaining the causal factors behind the chemical shifts and coupling patterns based on fundamental principles and comparative data from related structures. Furthermore, we will objectively compare the utility of ¹H NMR with other key analytical techniques—¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide researchers with a holistic understanding of its place in a modern analytical workflow.

Part 1: In-Depth ¹H NMR Spectral Analysis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

While a definitive, published spectrum for this specific molecule is not widely available, we can confidently predict its ¹H NMR characteristics by dissecting its constituent parts: the substituted pyridine ring and the cyclopentylsulfanyl group. This predictive approach, grounded in extensive literature data on similar scaffolds, is a common and powerful tool in chemical research.

Molecular Structure and Proton Assignments:

Caption: Workflow for ¹H NMR spectral acquisition and analysis.

References

  • RSC, "Supplementary Inform
  • Abraham, R.J., "1H chemical shifts in NMR. Part 18.
  • Katcka, M. & Urbanski, T., "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides," Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques.
  • Doc Brown's Advanced Organic Chemistry, "cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr," docbrown.info.
  • ChemicalBook, "Cyclopentyl chloride(930-28-9) 1H NMR spectrum," chemicalbook.com.
  • Cortes-Toledo, E., et al., "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions," PMC.
  • Kanniyappan, P., et al.
  • Schaller, B., et al.
  • Mehrabi, H., et al.
  • Kirk, D.N., "Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives," Journal of the Chemical Society, Perkin Transactions 1.
  • NP-MRD, "1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0235407)," np-mrd.org.
  • DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)
  • Chemistry Steps, "NMR Chemical Shift Values Table," chemistrysteps.com.
  • Chemistry with Caroline, "How to Predict the Number of Signals in a 1H NMR (O Chem)," YouTube.
  • Angelova, V.T. & Momekov, G.
  • Govindaraju, V., et al., "Proton NMR chemical shifts and coupling constants for brain metabolites," NMR in Biomedicine.
  • Jotanovic, A., et al.
  • SpectraBase, "Cyclopentane - Optional[1H NMR] - Chemical Shifts," spectrabase.com.
  • Racik, M.
  • Mimouni, F.Z., et al.
  • Baron, S., et al.
  • Pazderski, L., "Structural and NMR spectroscopic studies of 2-phenylsulfanylpyridine and its analogues or derivatives, and their Au(III)
  • Iio, K., et al., "Spectroscopic Studies of 6-Membered Lipoic Acid Derivative, 1,2,3-Trithiane-4-pentanoic Acid, and Its Characteristic Stereochemical Profiles," MDPI.
Comparative

HPLC retention time comparison for 6-(Cyclopentylsulfanyl)pyridin-3-ol

This technical comparison guide provides an in-depth analysis of the high-performance liquid chromatography (HPLC) retention behavior of 6-(Cyclopentylsulfanyl)pyridin-3-ol . By contrasting this specific compound with st...

Author: BenchChem Technical Support Team. Date: March 2026

This technical comparison guide provides an in-depth analysis of the high-performance liquid chromatography (HPLC) retention behavior of 6-(Cyclopentylsulfanyl)pyridin-3-ol . By contrasting this specific compound with structural analogs, this guide establishes a predictive framework for method development, focusing on the interplay between the polar ionizable pyridine core and the highly lipophilic thioether moiety.

Mechanistic Rationale: Predicting Chromatographic Behavior

To successfully develop an HPLC method for 6-(Cyclopentylsulfanyl)pyridin-3-ol, we must first deconstruct its physicochemical properties and understand how they dictate stationary and mobile phase interactions.

The Pyridine-3-ol Core (Polar & Ionizable): Pyridine derivatives typically possess a basic nitrogen with a pKa ranging from 5.2 to 6.0[1]. In reversed-phase HPLC (RP-HPLC), unprotonated basic nitrogens interact aggressively with residual, unreacted silanols on silica-based stationary phases. This secondary interaction is the primary cause of severe peak tailing. To mitigate this, the mobile phase must be acidified (typically pH < 3.0) to fully protonate the pyridine nitrogen, neutralizing its silanol-seeking behavior and ensuring a Gaussian peak shape.

The Cyclopentylsulfanyl Tail (Lipophilic & Bulky): While the protonated pyridine core drives the molecule toward the aqueous mobile phase, the bulky cyclopentyl thioether group exerts a massive hydrophobic drag. According to Quantitative Structure-Retention Relationship (QSRR) models, retention time in RP-HPLC is directly proportional to the logarithm of the partition coefficient (LogP)[2]. The large hydrophobic surface area of the cyclopentyl ring dominates the overall retention mechanism on a C18 column, pushing the compound to elute significantly later than its simpler alkyl-substituted counterparts.

Objective Retention Time Comparison

To contextualize the performance and retention time (RT) of 6-(Cyclopentylsulfanyl)pyridin-3-ol, we compare it against three structural alternatives. This isolates the chromatographic impact of the substituent at the 6-position.

Note: Relative Retention Times (RRT) are normalized against the target compound under the gradient conditions described in Section 3.

CompoundStructural Feature at 6-PositionEstimated LogPRelative Retention Time (RRT)Elution Order
Pyridine-3-ol None (Highly polar, no hydrophobic tail)0.80.251
6-(Methylsulfanyl)pyridin-3-ol Short alkyl thioether (Moderate lipophilicity)1.90.602
6-(Cyclopentylsulfanyl)pyridin-3-ol Bulky cycloalkyl thioether (High lipophilicity)3.51.00 (Reference) 3
6-(Phenylsulfanyl)pyridin-3-ol Aromatic thioether (Strong π−π interactions)3.81.154

Data Synthesis: The transition from a methyl to a cyclopentyl group dramatically increases the carbon footprint of the molecule, doubling the expected retention time. The phenylsulfanyl analog elutes last due to supplementary π−π interactions with the stationary phase, which act synergistically with standard hydrophobic partitioning[3].

Self-Validating Experimental Protocol

The following RP-HPLC methodology is designed as a self-validating system. By incorporating specific System Suitability Testing (SST) criteria, the protocol ensures that the causality of the separation (pH control and hydrophobic partitioning) is functioning correctly before any analytical data is acquired.

A. Chromatographic Conditions
  • Column: End-capped C18 (e.g., 150 mm × 4.6 mm, 3.5 µm). Causality: End-capping masks residual silanols, which is critical for preventing the basic pyridine nitrogen from causing peak tailing[4].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C. Causality: Pyridine derivatives can exhibit temperature-dependent conformational shifts; an elevated, thermostated environment ensures run-to-run retention time reproducibility[5].

  • Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

B. Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
18.0595
18.1955
23.0955 (Re-equilibration)
C. Step-by-Step Execution & Self-Validation
  • Sample Preparation: Dissolve 6-(Cyclopentylsulfanyl)pyridin-3-ol in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL. Causality: Matching the sample diluent closely to the mobile phase prevents solvent-mismatch phenomena, which can cause peak splitting.

  • Equilibration: Flush the column with the initial gradient conditions (5% B) for at least 10 column volumes until the UV baseline is stable.

  • System Suitability Injection (Self-Validation): Inject a resolution mixture containing 6-(Methylsulfanyl)pyridin-3-ol and 6-(Cyclopentylsulfanyl)pyridin-3-ol.

    • Pass Criteria: The tailing factor (Tf) for the target compound must be 1.5. The resolution (Rs) between the two analogs must be 2.0. If these criteria are met, the system has successfully suppressed silanol activity and established proper hydrophobic partitioning.

Workflow Visualization

G A Target: 6-(Cyclopentylsulfanyl)pyridin-3-ol B Assess Properties pKa ~5.2 | High LogP A->B C Mobile Phase Selection 0.1% FA (pH ~2.5) B->C Protonate Pyridine D Column Selection End-capped C18 B->D Hydrophobic Retention E Gradient Optimization 5-95% ACN C->E D->E F System Suitability Rs > 2.0 | Tf < 1.5 E->F Self-Validation

Fig 1: Logical workflow for RP-HPLC method development of lipophilic pyridine derivatives.

Troubleshooting & Scientific Insights

  • Thioether Oxidation Artifacts: Thioethers (sulfides) are chemically stable under standard RP-HPLC conditions but are highly susceptible to oxidation by peroxides. If you observe a secondary, earlier-eluting peak that grows over time, the cyclopentylsulfanyl group is likely oxidizing into a sulfoxide (which is significantly more polar). Solution: Avoid using older ethereal solvents (like THF) during sample preparation, and ensure mobile phases are freshly prepared.

  • Persistent Peak Tailing: If the tailing factor remains above 1.5 despite using 0.1% Formic Acid, the basicity of the pyridine ring is overpowering the end-capping of the column. Solution: Switch to a column with a purposefully integrated positive surface charge (e.g., Waters CSHTM technology) which repels basic analytes, or increase the buffer capacity by switching to a 10 mM Ammonium Formate buffer adjusted to pH 2.5.

References

  • HPLC Methods for analysis of Pyridine HELIX Chromatography[Link]

  • A Novel Machine Learning Method for Predicting Retention Time of Small Molecule Pharmaceutical Compounds Across Reversed-phase HPLC Columns LCGC International[Link]

  • Reversed-phase HPLC retention data in correlation studies with lipophilicity molecular descriptors Chemical Industry (SciSpace)[Link]

  • QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation Journal of Applied Pharmaceutical Science[Link]

Sources

Validation

A Comparative Guide to Purity Assessment Standards for 6-(Cyclopentylsulfanyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Drug Discovery In the landscape of pharmaceutical and agrochemical research, the integrity of a chemical entity is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the integrity of a chemical entity is paramount. For a molecule like 6-(Cyclopentylsulfanyl)pyridin-3-ol, a heterocyclic compound featuring both a pyridine core and a sulfur linkage, its potential as a synthetic building block or a bioactive agent is directly tied to its purity. The presence of even minute quantities of impurities—arising from starting materials, synthetic by-products, or degradation—can drastically alter biological activity, introduce toxicity, and compromise the reproducibility of experimental data.[1]

This guide provides a comprehensive, field-proven comparison of the primary analytical techniques for assessing the purity of 6-(Cyclopentylsulfanyl)pyridin-3-ol. We will move beyond mere protocols to dissect the causality behind methodological choices, enabling you to construct a self-validating, robust system for purity determination that ensures the integrity of your research and development pipeline.

The Analytical Gauntlet: A Multi-Modal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by employing a strategic combination of orthogonal methods—techniques that measure purity based on different physicochemical principles. This multi-faceted approach ensures that impurities are not missed due to limitations inherent in any one method.[2]

The typical workflow for characterizing a novel pyridine derivative involves a logical progression from chromatographic separation to detailed spectroscopic analysis for structural confirmation.[3]

cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Confirmation synthesis Synthesis of 6-(Cyclopentylsulfanyl)pyridin-3-ol purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification prelim Preliminary Purity Screen (HPLC/GC, TLC) purification->prelim identity Identity Confirmation & Structural Elucidation prelim->identity Is Identity Confirmed? hplc HPLC-UV/DAD prelim->hplc gcms GC-MS prelim->gcms quant Absolute Purity & Impurity Quantification identity->quant Is Structure Correct? nmr NMR Spectroscopy (¹H, ¹³C, 2D) identity->nmr ms High-Res Mass Spec (LC-MS/TOF) identity->ms qnmr qNMR quant->qnmr elemental Elemental Analysis quant->elemental final_report Certificate of Analysis (Purity > 9x%) quant->final_report

Caption: Overall workflow for the synthesis and purity assessment of a novel compound.

Comparative Analysis of Key Purity Assessment Techniques

The selection of an analytical method is a critical decision based on the physicochemical properties of 6-(Cyclopentylsulfanyl)pyridin-3-ol and the specific purity question being asked. The presence of a polar hydroxyl group and a non-volatile sulfur-containing moiety makes it well-suited for liquid chromatography but challenging for gas chromatography without derivatization.

Performance Metric High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR) Elemental Analysis
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds in the gas phase, followed by detection and identification based on mass-to-charge ratio.[4]Absolute quantification against a certified internal standard based on the direct proportionality between signal intensity and the number of atomic nuclei.[5]Combustion of the sample to determine the percentage composition of C, H, N, and S.[2]
Applicability Excellent for non-volatile and thermally labile compounds; the pyridinol structure is ideal for reverse-phase HPLC.[4]Requires derivatization (e.g., silylation) of the hydroxyl group to increase volatility and prevent peak tailing.[4][6]Provides an absolute measure of purity for the main compound, assuming impurities do not have overlapping signals.[1]Confirms the elemental composition of the bulk material, providing an indirect measure of purity.
Typical Purity Range (%) 98.0 - 99.9% (Area %)97.5 - 99.8% (Area %)[2]98.5 - 100.0% (Absolute Molar %)Confirms theoretical vs. actual elemental composition within a tight tolerance (e.g., ±0.4%).
Limit of Quantitation (LOQ) ~0.03%[2]~0.005%[2]~0.1% (impurity)Not applicable for impurity detection.
Advantages High resolution, widely available, robust for routine quality control.[2]High sensitivity, provides structural information about volatile impurities via mass fragmentation patterns.[1][2]"Primary ratio" method requiring no specific reference standard for the analyte; highly accurate and precise.[1][5]Provides fundamental confirmation of the compound's elemental formula.
Limitations Requires impurities to have a chromophore (e.g., UV-active) for detection; area-percent purity is relative and assumes equal detector response.[2]Not suitable for non-volatile or thermally unstable impurities; derivatization adds complexity and potential for artifacts.[2][4]Lower sensitivity than chromatographic methods; can be complex to set up (requires long relaxation delays); overlapping signals can complicate analysis.[1]Insensitive to impurities with the same elemental composition (isomers) or those present at low levels.

Experimental Protocols: A Self-Validating System

High-Performance Liquid Chromatography (HPLC) - The Workhorse for Purity

Causality: Reverse-phase HPLC is the premier choice for routine purity checks of 6-(Cyclopentylsulfanyl)pyridin-3-ol. The molecule's polarity is well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A Diode Array Detector (DAD) is crucial for a self-validating system, as it can check for peak purity by comparing spectra across a single peak, helping to identify co-eluting impurities.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 10% B, hold for 1 minute.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B over 1 minute and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD, scan from 200-400 nm; monitor at the λmax of the pyridine chromophore (typically ~270 nm).[3]

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.[1]

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all integrated peaks.[1] Peak purity analysis should be performed using the DAD software.

GC-MS - Unmasking Volatile Impurities

Causality: While less ideal as a primary method due to the compound's low volatility, GC-MS is invaluable for identifying low-molecular-weight impurities that HPLC might miss, such as residual solvents or by-products from starting materials (e.g., cyclopentanethiol). The hydroxyl group must be derivatized to a less polar, more volatile silyl ether to enable passage through the GC column.[4][6]

Detailed Protocol:

  • Derivatization:

    • Dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

  • Instrumentation: A standard GC-MS system.[2]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

  • Injector: 280 °C, Split mode (e.g., 50:1 split ratio).[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.[4]

    • Hold: 10 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.[2][4]

  • Ion Source Temperature: 230 °C.[2][4]

  • Mass Range: Scan from m/z 50 to 500.[4]

  • Data Analysis: Impurities are identified by comparing their mass spectra against a reference library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas in the chromatogram.[1]

NMR Spectroscopy - The Gold Standard for Structure and Absolute Purity

Causality: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure elucidation.[7][8] For purity assessment, quantitative NMR (qNMR) provides an absolute measurement without the need for a specific reference standard of the analyte. By comparing the integral of a known analyte proton signal to the integral of a certified internal standard with a known concentration, the exact purity can be determined.[1][5]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve both in ~0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) weigh_analyte->dissolve weigh_istd Accurately weigh ~10 mg of Internal Std (e.g., Maleic Anhydride) weigh_istd->dissolve spectrometer High-Field NMR (≥400 MHz) dissolve->spectrometer params Set Key Parameters: - Pulse Angle (90°) - Long Relaxation Delay (d1 > 5*T₁) - Sufficient Scans (e.g., 16-64) spectrometer->params acquire Acquire ¹H Spectrum params->acquire process_spec Process Spectrum: - Fourier Transform - Phase & Baseline Correction acquire->process_spec integrate Integrate non-overlapping signals for Analyte & ISTD process_spec->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR) purity determination.

Detailed Protocol (qNMR):

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).[2]

  • Internal Standard (ISTD): Select a certified reference standard with a known purity (e.g., maleic anhydride, dimethyl sulfone) that has a simple ¹H spectrum with sharp signals that do not overlap with the analyte signals.[1]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 6-(Cyclopentylsulfanyl)pyridin-3-ol into a vial.

    • Accurately weigh approximately 10 mg of the chosen ISTD into the same vial.

    • Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.[3]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Crucial Parameter: Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of any signal being integrated (for both analyte and ISTD). This is typically 30-60 seconds and ensures full signal recovery for accurate integration.[1]

  • Data Processing: Carefully phase and baseline correct the spectrum.

  • Calculation: Integrate a well-resolved signal for the analyte (Iₓ) and a signal for the internal standard (Iₛₜₐ). Calculate the purity using the following equation:

    Purityₓ (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (Mₓ / Wₓ) * (Wₛₜₐ / Mₛₜₐ) * Purityₛₜₐ

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • Purity = Purity of the standard

    • ₓ = Analyte; ₛₜₐ = Standard

Conclusion: An Integrated Strategy for Unimpeachable Quality

The purity assessment of 6-(Cyclopentylsulfanyl)pyridin-3-ol is not a single measurement but a comprehensive investigation. A self-validating system leverages the strengths of orthogonal techniques to build a complete purity profile.

  • HPLC serves as the primary tool for routine checks, quantifying known and unknown impurities with chromophores.

  • GC-MS acts as a specialized detective, identifying volatile and semi-volatile impurities that may be invisible to HPLC.

  • NMR provides the definitive structural confirmation and, through qNMR, delivers an absolute purity value that anchors the entire analysis.

By strategically applying these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their compounds, building a foundation of trust and reproducibility in their scientific endeavors.

References

  • Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis: A Compar
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Deriv
  • Analytical Methods for Pyridine.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
  • Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products.
  • HPLC Method for Separation of Sulfur-containing Biomolecules on Primesep 100 Column. SIELC Technologies.
  • HPLC Methods for analysis of Pyridine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens.
  • Analysis of 3,5,6-Trichloro-2-pyridinol in Urine Samples from the General Population using Gas Chromatography - Mass Spectrometry after Steam Distillation and Solid Phase Extraction.
  • High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
  • Qualitative and Quantitative Evaluation of Sulfur-Containing Compound Types in Heavy Crude Oil and Its Fractions.
  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition)
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Pyridine Pharmaceutical Secondary Standard; Certified Reference M
  • A Researcher's Guide to Purity Assessment of Synthesized 6-Chloropyridin-3-amine. Benchchem.
  • Analytical Services for Purity Determin
  • Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS).
  • Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). University College Dublin.
  • Reference Standards Tables. US Pharmacopeia (USP).
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library.
  • Enantiomeric purity methods for three pharmaceutical compounds by electrokinetic capillary chromatography utilizing highly sulfated-gamma-cyclodextrin as the chiral selector.
  • 6-(HYDROXYMETHYL)PYRIDIN-3-OL.
  • Liquid Nuclear Magnetic Resonance (NMR)
  • NMR spectroscopy: structure elucidation of cycloelatanene A: a n
  • Pharmaceutical Reference M
  • 6-((Cyclopropylsulfonyl)methyl)pyridin-3-amine. ChemScene.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
  • Reference Standards Tables - May 2019. US Pharmacopeia (USP).
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
  • SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

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Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of 6-(Cyclopentylsulfanyl)pyridin-3-ol

For: Researchers, scientists, and drug development professionals Introduction: The Imperative of Purity in Drug Discovery In the landscape of pharmaceutical research and development, the unequivocal confirmation of a mol...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's elemental composition is a cornerstone of chemical characterization. This is particularly true for novel heterocyclic compounds such as 6-(Cyclopentylsulfanyl)pyridin-3-ol, a molecule of interest due to the prevalence of the pyridine scaffold in medicinal chemistry. The precise quantification of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) through elemental analysis serves as a primary indicator of sample purity and structural integrity. Any deviation from the theoretical values can signify the presence of impurities, residual solvents, or an incorrect molecular structure, all of which can have profound implications for downstream applications, including biological assays and clinical trials.

This guide provides an in-depth comparison of the elemental analysis data for 6-(Cyclopentylsulfanyl)pyridin-3-ol with related sulfur-containing heterocyclic compounds. It further delineates a rigorous, field-proven protocol for obtaining accurate and reproducible elemental analysis data, underpinned by an understanding of the critical experimental parameters and potential analytical challenges.

Theoretical vs. Experimental Data: A Comparative Analysis

The theoretical elemental composition of a compound is calculated from its molecular formula. For 6-(Cyclopentylsulfanyl)pyridin-3-ol, with a molecular formula of C₁₀H₁₃NOS and a molecular weight of 195.28 g/mol , the expected elemental percentages are as follows:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01110120.1161.53
HydrogenH1.0081313.1046.71
NitrogenN14.007114.0077.17
OxygenO15.999115.9998.19
SulfurS32.06132.0616.42

Table 1: Theoretical Elemental Composition of 6-(Cyclopentylsulfanyl)pyridin-3-ol.

In practice, experimental values obtained from CHNS analysis rarely match the theoretical percentages perfectly. A widely accepted tolerance in academic and industrial settings is within ±0.4% of the calculated value. Deviations beyond this range warrant further investigation into the sample's purity or the analytical methodology.

To provide a practical context, the following table compares the theoretical data of our target compound with experimentally determined values for other structurally related sulfur-containing pyridine and pyrimidine derivatives reported in the literature.

CompoundMolecular FormulaElementCalculated (%)Found (%)Reference
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideC₃₀H₂₁ClN₄OSC70.9270.95[1]
H4.364.41[1]
N8.278.25[1]
S6.316.33[1]
4-(4-Nitrophenyl)-6-(5-((2-(6-chloropyridin-2-yl)hydrazono)methyl)thiophen-2-yl)pyrimidin-2-amineC₂₀H₁₄ClN₇O₂SC53.5953.52[2]
H2.842.78[2]
N16.4516.48[2]
S--
6-((5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)disulfanyl)-7H-purineC₁₂H₈N₈S₂C43.8944.02[3]
H2.462.51[3]
N34.1234.52[3]
S19.5319.59[3]

Table 2: Comparative Elemental Analysis Data of Related Sulfur-Containing Heterocyclic Compounds. [1][2][3]

This comparative data highlights the achievable accuracy of modern elemental analyzers and underscores the importance of meticulous sample preparation and analytical technique to obtain results within acceptable limits.

The Causality Behind Experimental Choices in Elemental Analysis

Achieving accurate elemental analysis, particularly for sulfur-containing heterocyclic compounds, is not merely a matter of instrumentation but a consequence of informed experimental design. The following discussion elucidates the critical considerations that underpin a robust analytical protocol.

Sample Preparation: The Foundation of Accuracy

The homogeneity and purity of the sample are paramount. Any residual solvents, moisture, or inorganic impurities will lead to erroneous results.[1] For crystalline solids like many pyridine derivatives, thorough drying under high vacuum is essential. If the compound is hygroscopic, handling in a glovebox is recommended. The sample should be finely ground to ensure complete and uniform combustion.

Combustion and Reduction: Ensuring Complete Conversion

The core of CHNS analysis is the complete combustion of the sample in a pure oxygen environment at high temperatures (typically >900 °C). This process converts the constituent elements into simple gases: CO₂, H₂O, N₂, and SO₂. For sulfur-containing compounds, ensuring the complete oxidation of sulfur to SO₂ without the formation of SO₃ is critical for accurate quantification. The use of catalysts, such as tungsten(VI) oxide or vanadium(V) oxide, in the combustion tube facilitates this complete oxidation.

Following combustion, the gaseous mixture passes through a reduction tube, typically containing high-purity copper, to reduce nitrogen oxides (NOx) to N₂ and to remove excess oxygen. The efficiency of this reduction step is vital for accurate nitrogen determination.

Separation and Detection: The Quantitative Step

The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated by gas chromatography. The separated gases are subsequently detected by a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte gas passes through, generating a signal proportional to the concentration of the element.

The Sulfur Challenge: A Note of Caution

The analysis of sulfur can present unique challenges. Incomplete combustion can lead to the formation of non-volatile sulfates or other sulfur species that are not detected.[4] Furthermore, some sulfur compounds can be volatile, requiring careful handling during sample weighing and introduction into the analyzer. The presence of other heteroatoms, such as halogens, can also interfere with the analysis and may require specific scrubbers in the analytical train.[5]

Experimental Protocol: A Step-by-Step Guide to CHNS Analysis

This protocol is designed for the elemental analysis of a pure, solid sample of a sulfur-containing heterocyclic compound, such as 6-(Cyclopentylsulfanyl)pyridin-3-ol, using a modern automated elemental analyzer.

Instrumentation:

  • Automated CHNS Elemental Analyzer with a thermal conductivity detector (TCD).

  • Microbalance (readable to at least 0.001 mg).

  • Gas-tight syringe (for liquid samples, if applicable).

Reagents and Consumables:

  • High-purity helium (carrier gas).

  • High-purity oxygen (combustion gas).

  • Tin capsules for solid samples.

  • Certified organic analytical standards (e.g., sulfanilamide, methionine) for calibration.

Procedure:

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically 900-1100 °C for combustion and 500-650 °C for reduction).

    • Perform a leak check of the system to ensure the integrity of the gas flows.

    • Calibrate the instrument using a certified standard. Weigh 1-3 mg of the standard into a tin capsule and perform at least three replicate analyses. The calibration is typically linear over the working range.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. If necessary, grind the sample to a fine powder.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a pre-cleaned tin capsule.

    • Fold the tin capsule to ensure it is tightly sealed, removing as much air as possible.

  • Sample Analysis:

    • Place the sealed tin capsule into the autosampler of the elemental analyzer.

    • Enter the sample identification and weight into the instrument's software.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The resulting gases will be carried through the reduction tube, separated by the GC column, and detected by the TCD.

    • The software will integrate the peaks and calculate the percentage of C, H, N, and S based on the calibration.

  • Data Evaluation and Quality Control:

    • Analyze each sample in duplicate or triplicate to ensure reproducibility. The results should agree to within ±0.3% absolute.

    • Run a standard after every 10-15 samples to check for any drift in the calibration.

    • Compare the experimental results to the theoretical values. If the deviation is greater than ±0.4%, investigate potential sources of error, such as sample inhomogeneity, incomplete combustion, or instrument malfunction.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the comparative nature of this guide, the following diagrams are provided.

Elemental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogeneous, Dry Sample Weighing Weigh 1-3 mg into Tin Capsule Sample->Weighing Encapsulation Seal Capsule Weighing->Encapsulation Autosampler Autosampler Introduction Encapsulation->Autosampler Combustion Combustion (~1000°C in O₂) (CO₂, H₂O, N₂, SO₂, NOx) Autosampler->Combustion Reduction Reduction (Cu) (CO₂, H₂O, N₂, SO₂) Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation vs. Standard Integration->Calculation Report Final Report (%C, %H, %N, %S) Calculation->Report

Caption: Workflow for CHNS Elemental Analysis.

Caption: Comparative Elemental Analysis Data.

Conclusion

Elemental analysis remains an indispensable technique in the characterization of novel chemical entities. For 6-(Cyclopentylsulfanyl)pyridin-3-ol and its analogs, the accurate determination of C, H, N, and S provides a fundamental measure of purity and compositional integrity. By understanding the principles of the analytical method, adhering to a meticulous experimental protocol, and being cognizant of the potential challenges, researchers can generate high-quality, reliable data. This, in turn, builds confidence in the downstream use of these compounds in the pursuit of new therapeutic agents.

References

  • Al-Duhaidahawi, D., et al. (2018). Synthesis and Preliminary Anticancer Activity Study of New 6-Mercaptopurine Derivatives. Asian Journal of Chemistry, 30(10), 2136-2140. Available at: [Link]

  • Analytik Jena. (n.d.). Determination of Sulfur Species in Cement Samples by Combustion Elemental Analysis. Retrieved from [Link]

  • Clariant Analytical Services. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

  • Rehbein, J., & Linscheid, M. W. (2019). Biological sulphur-containing compounds - Analytical challenges. Analytica chimica acta, 1077, 1-17. Available at: [Link]

  • El-Sawy, E. R., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-262. Available at: [Link]

  • Prajapati, K., et al. (2025). Explorations of multicomponent pyridine-thiophene clubbed pyrimidine hybrid: Synthesis, characterization, molecular Docking, toxicity profiling and biological screening. Moroccan Journal of Chemistry, 13(2), 702-722. Available at: [Link]

  • ResearchGate. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms? Retrieved from [Link]

  • University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]

  • VELP Scientifica. (2023). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-(Cyclopentylsulfanyl)pyridin-3-OL

As a Senior Application Scientist, I approach the handling of specialized chemical building blocks with a rigorous, mechanism-based safety paradigm. 6-(Cyclopentylsulfanyl)pyridin-3-OL is a highly specific organic compou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized chemical building blocks with a rigorous, mechanism-based safety paradigm. 6-(Cyclopentylsulfanyl)pyridin-3-OL is a highly specific organic compound that integrates a pyridine-3-ol core with a lipophilic cyclopentyl thioether moiety.

Because this is a specialized research chemical, we must extrapolate its safety protocols from the established behavioral profiles of its constituent functional groups: the respiratory and dermal irritation typical of pyridine-3-ol derivatives[1], and the high membrane permeability and environmental toxicity characteristic of lipophilic thioethers[2].

This guide provides a self-validating, step-by-step operational protocol designed for researchers and drug development professionals to ensure absolute safety, regulatory compliance, and environmental stewardship.

Physicochemical Risk Profile & Hazard Assessment

Understanding the molecular mechanics of a compound is the first step in operational safety. The hydroxyl group on the pyridine ring can participate in hydrogen bonding, while the cyclopentyl thioether significantly increases the molecule's lipophilicity (LogP), enhancing its ability to permeate biological membranes.

Table 1: Hazard Profile & Causality Assessment

ParameterAssessment / HazardCausality / Scientific Rationale
Target Organs Eyes, Skin, Respiratory TractPyridine-3-ol derivatives are established irritants (H315, H319, H335). Dust or aerosols can cause severe mucosal inflammation[1].
Membrane Permeability High (Lipophilic)The cyclopentyl thioether group increases the partition coefficient, facilitating rapid dermal absorption and systemic distribution.
Odor Threshold Low (Malodorous)Thioether compounds typically exhibit strong, offensive odors detectable at trace levels, necessitating strict vapor control.
Environmental Toxicity High (Aquatic)Substituted pyridines and thioethers can be highly toxic to aquatic life; a strict zero-drain disposal policy is mandatory[2].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab wear. The PPE selection must directly counteract the specific permeation and irritation risks of this compound.

  • Hand Protection: Use double-gloved Nitrile (minimum 0.11 mm thickness for inner, 0.4 mm for outer).

    • Causality: Latex is highly permeable to lipophilic organic sulfides. Nitrile provides a superior chemical barrier against pyridine and thioether derivatives. If extensive solvent contact is expected, Butyl rubber is the preferred outer layer.

  • Eye Protection: Tight-fitting chemical splash goggles conforming to EN166 or NIOSH standards[1].

    • Causality: The compound causes serious eye irritation (H319). Standard safety glasses with side shields are insufficient against aerosolized organic powders or concentrated solutions.

  • Respiratory Protection: When handling outside a fume hood (e.g., during a spill), use a half-face respirator equipped with an Organic Vapor/Particulate combination cartridge (e.g., ABEK-P3)[3].

    • Causality: This dual-filtration system protects against both the aerosolized dust of the solid compound and any volatilized thioether degradation products.

  • Body Protection: Flame-retardant, antistatic lab coat (e.g., Nomex) and closed-toe, non-porous footwear.

Standard Operating Procedure (SOP) for Handling

Every protocol must be a self-validating system. This means incorporating verification steps within the workflow to ensure the primary safety measure has not failed.

  • Step 1: Environmental Verification. Before opening the primary container, verify the face velocity of the chemical fume hood is between 80-120 feet per minute (fpm).

    • Validation: Check the digital monitor or use a Kimwipe taped to the sash to visually confirm continuous inward airflow.

  • Step 2: Workspace Preparation. Line the fume hood working surface with a chemical absorbent pad (polypropylene backing facing down).

    • Causality: This prevents cross-contamination and allows for the immediate, localized containment of micro-spills before they spread.

  • Step 3: Material Transfer. Use grounded, anti-static spatulas for weighing the solid.

    • Causality: Pyridine-based powders can accumulate static charge, leading to sudden aerosolization or ignition risks during transfer[2].

  • Step 4: Solution Preparation. When dissolving the compound in organic solvents (e.g., DMSO, DMF, or DCM), keep the vessel capped immediately after solvent addition.

    • Validation: Swirl gently and visually inspect the vial for complete dissolution before removing it from the primary containment zone.

Spill Response & Decontamination Workflow

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental release.

SpillResponse Start Spill Identified 6-(Cyclopentylsulfanyl)pyridin-3-OL Evacuate Secure Area & Ensure Ventilation Start->Evacuate PPE Don Advanced PPE (Respirator, Nitrile/Butyl) Evacuate->PPE Contain Contain Spill (Diatomaceous Earth / Sand) PPE->Contain Collect Mechanical Collection (Non-sparking tools) Contain->Collect Decon Decontaminate Surface (Oxidative Wash / Solvent) Collect->Decon Validate Area Validation (Visual & Odor Check) Decon->Validate Dispose Transfer to Hazardous Waste (Incineration) Validate->Dispose

Workflow for the containment and neutralization of 6-(Cyclopentylsulfanyl)pyridin-3-OL spills.

Step-by-Step Spill Neutralization Protocol:

  • Containment: Surround the spill with an inert absorbent like diatomaceous earth or dry sand[2]. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, compatible chemical waste container[4].

  • Decontamination: Wipe the area with a solvent compatible with the compound (e.g., isopropanol), followed by a mild oxidative wash (such as a dilute sodium hypochlorite/bleach solution).

    • Causality: Thioethers are readily oxidized to sulfoxides or sulfones by bleach. These oxidized derivatives are significantly less malodorous, less volatile, and easier to clean.

  • Validation: The area is considered fully decontaminated only when no visual residue remains and the distinct thioether odor is completely absent.

Waste Disposal Plan

Improper disposal of thioether-pyridine derivatives can lead to severe environmental contamination.

  • Segregation: Collect all solid waste, contaminated PPE, and absorbent materials in a dedicated, clearly labeled "Halogen-Free Organic Waste" container (unless halogenated solvents like DCM were used in the process).

  • Liquid Waste: Store liquid waste in high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents (e.g., nitric acid, concentrated peroxides) in the waste carboy, as thioethers can react violently upon bulk oxidation[3].

  • Final Disposition: The compound must be disposed of via high-temperature incineration at an approved, regulated waste disposal plant[4]. Under no circumstances should this compound or its solutions be flushed down the drain[1].

References

  • CDH Fine Chemical. "3-HYDROXY PYRIDINE CAS NO 109-00-2 MATERIAL SAFETY DATA SHEET SDS/MSDS".
  • Penta Chemicals. "Pyridine - SAFETY DATA SHEET".
  • Lab Alley. "Pyridine-Safety-Data-Sheet-SDS.pdf".
  • MilliporeSigma. "SAFETY DATA SHEET - MilliporeSigma".
  • Jubilant Ingrevia Limited. "Pyridine-3-sulfonyl chloride Safety Data Sheet".

Sources

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